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  • Product: 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
  • CAS: 853749-57-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

An In-depth Technical Guide to 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Structure, Synthesis, and Potential Applications Authored by: A Senior Application Scientist Foreword: The coumarin scaffold, a benzop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Structure, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Foreword: The coumarin scaffold, a benzopyrone framework, is a cornerstone in medicinal chemistry and materials science.[1] Found in numerous natural products, its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The specific analogue, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, combines the privileged coumarin core with functional groups—a 7-hydroxyl and a 3-acetamide—that are known to be critical for modulating biological activity and pharmacokinetic profiles. The acetamide moiety, in particular, may offer enhanced stability and unique hydrogen bonding capabilities compared to ester or acid precursors.[5] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in drug discovery, intended for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any compound is a thorough understanding of its structure and inherent chemical properties. These characteristics dictate its behavior in both chemical and biological systems.

Chemical Identity

The molecule consists of a 4-methyl-7-hydroxycoumarin core with an acetamide group attached to the C3 position. This substitution pattern is crucial for its distinct chemical personality.

PropertyValueSource
IUPAC Name 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide-
Molecular Formula C₁₂H₁₁NO₄[6]
Molecular Weight 233.22 g/mol Calculated
CAS Number Not directly available; Precursor acid is 5852-10-8[7]
Canonical SMILES CC1=C(C(=O)OC2=CC(=C(C=C21)O)C)CC(=O)N-
Precursor Acid 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid[7]
Predicted Physicochemical Data

While experimental data for this specific molecule is sparse, computational models provide valuable estimations. The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -OH) suggests moderate aqueous solubility and the potential for strong interactions with biological targets.

ParameterPredicted ValueNote
XLogP3 0.9Prediction for the precursor acid, suggesting moderate lipophilicity.[7]
Hydrogen Bond Donors 3(one -OH, one -NH₂)
Hydrogen Bond Acceptors 4(two C=O, one -OH, one -NH₂)
Polar Surface Area 83.8 ŲPrediction for the precursor acid.[7]
Spectral Characterization Profile

The structural features of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide give rise to a predictable spectral fingerprint. The following data are extrapolated from the precursor acid and closely related analogues.[5][6][7]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.5 ppm (s, 1H): Phenolic -OH proton.

    • δ ~7.6 ppm (d, 1H): Aromatic proton at C5.

    • δ ~7.5, 7.0 ppm (br s, 2H): Amide -NH₂ protons.

    • δ ~6.8 ppm (dd, 1H): Aromatic proton at C6.

    • δ ~6.7 ppm (d, 1H): Aromatic proton at C8.

    • δ ~3.4 ppm (s, 2H): Methylene protons of the acetamide side chain (-CH₂-CONH₂).

    • δ ~2.4 ppm (s, 3H): Methyl protons at C4 (-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~171 ppm: Amide carbonyl carbon (-C =O).

    • δ ~161 ppm: Lactone carbonyl carbon (C2).

    • δ ~160 ppm: Phenolic carbon (C7).

    • δ ~154-155 ppm: Aromatic quaternary carbons (C4, C9).

    • δ ~126 ppm: Aromatic methine carbon (C5).

    • δ ~113-114 ppm: Aromatic methine (C6) and quaternary (C10) carbons.

    • δ ~112 ppm: Vinylic carbon (C3).

    • δ ~102 ppm: Aromatic methine carbon (C8).

    • δ ~35 ppm: Methylene carbon (-C H₂-CONH₂).

    • δ ~18 ppm: Methyl carbon (-C H₃).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3400-3200 cm⁻¹: Broad O-H and N-H stretching.

    • ~1700-1720 cm⁻¹: Strong C=O stretching (lactone).

    • ~1660-1680 cm⁻¹: Strong C=O stretching (amide I band).

    • ~1610, 1580 cm⁻¹: C=C stretching of the aromatic and pyrone rings.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: m/z 234.07

    • [M+Na]⁺: m/z 256.05

Synthesis and Characterization Workflow

A robust and reproducible synthetic strategy is paramount. The synthesis of this target molecule is logically approached via a multi-step process, beginning with the construction of the coumarin core, followed by functionalization and final amidation.

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: C3-Functionalization cluster_2 Step 3: Amidation Resorcinol Resorcinol Core 7-Hydroxy-4-methylcoumarin Resorcinol->Core H₂SO₄ (cat.) Reflux EAA Ethyl Acetoacetate EAA->Core H₂SO₄ (cat.) Reflux Acid 2-(7-hydroxy-4-methyl-2-oxo-2H- chromen-3-yl)acetic acid Core->Acid Reagents for C3 Carboxymethylation Target Target Acetamide Acid->Target 1. SOCl₂ 2. NH₄OH

Caption: A three-step synthetic route to the target compound.

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Core)

Principle: The Pechmann condensation is a classic and efficient acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin.[2][5] Using resorcinol and ethyl acetoacetate yields the desired 7-hydroxy-4-methylcoumarin scaffold.

  • Materials: Resorcinol (1.0 eq), Ethyl acetoacetate (1.05 eq), Concentrated Sulfuric Acid (H₂SO₄, catalytic), Ethanol.

  • Procedure:

    • Combine resorcinol (1.0 eq) and ethyl acetoacetate (1.05 eq) in a round-bottom flask.

    • Slowly add concentrated H₂SO₄ (e.g., 2-3 drops) with stirring. An exothermic reaction will occur.

    • Once the initial reaction subsides, heat the mixture to 80-100°C for 30 minutes.

    • Cool the reaction mixture and pour it onto crushed ice. A solid precipitate will form.

    • Filter the crude product, wash thoroughly with cold water to remove acid, and dry.

    • Recrystallize the solid from hot ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white solid.[2]

Protocol 2: Synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (Precursor)

Principle: While various methods exist for C3 substitution, a common route involves synthesizing the precursor acid from its corresponding ester, which can be formed via refluxing the parent acid in methanol with a few drops of sulfuric acid.[4] The synthesis of the parent acid itself is a more specialized procedure. For this guide, we will focus on the subsequent, well-established amidation step.

Protocol 3: Synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide (Target)

Principle: The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation. A highly effective method involves converting the acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic attack by ammonia.[8]

  • Materials: 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (1.0 eq), Thionyl chloride (SOCl₂, ~2.0 eq), Dry Benzene or Toluene, Concentrated Ammonium Hydroxide (NH₄OH).

  • Procedure:

    • Suspend the precursor acid (1.0 eq) in dry benzene or toluene in a round-bottom flask equipped with a reflux condenser.

    • Add thionyl chloride (2.0 eq) dropwise.

    • Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. The reaction progress can be monitored by TLC.

    • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

    • Carefully and slowly add the crude acid chloride to a flask containing ice-cold concentrated ammonium hydroxide with vigorous stirring.

    • Continue stirring for 1-2 hours at room temperature.

    • Filter the resulting solid precipitate, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the target acetamide.

Diagram: Characterization and Purification Workflow

Characterization_Workflow Crude Crude Product TLC TLC Monitoring (Purity Check) Crude->TLC Column Column Chromatography (If Needed) Crude->Column Recrystal Recrystallization TLC->Recrystal Impure Pure Pure Solid TLC->Pure Pure Column->Pure Recrystal->Pure MP Melting Point Pure->MP Spectro Spectroscopic Analysis (NMR, IR, MS) Pure->Spectro Final Structure Confirmed MP->Final Spectro->Final

Caption: A standard workflow for product purification and validation.

Potential Biological Activities and Research Applications

The true value of a novel compound lies in its potential utility. Based on the extensive literature on coumarin derivatives, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a promising candidate for screening in several therapeutic areas.

Anticancer and Cytotoxic Potential

Coumarins are well-documented as potential anticancer agents.[3][9] The mechanism often involves inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes like DNA polymerase.[3] The 7-hydroxyl group is a frequent site for derivatization to improve activity, and the presence of an acetamide can influence cell permeability and target binding.

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the target acetamide in DMSO.

    • Create a series of dilutions to treat cells with final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Antimicrobial Activity

Many coumarin-acetamide hybrids have demonstrated significant antibacterial and antifungal properties.[5] The mechanism can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. Screening this compound against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) would be a logical next step.

Conclusion

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. Its structure is amenable to established synthetic routes, and its functional groups suggest a strong potential for biological activity. The protocols and data outlined in this guide provide a robust framework for its synthesis, characterization, and initial biological evaluation. Further investigation into its properties is warranted and could lead to the development of novel therapeutic agents.

References

  • Journal of Chemical Education. (2023). A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. ACS Publications. Available at: [Link]

  • SpectraBase. (n.d.). 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-hydroxy-1-phenylethyl)acetamide. Available at: [Link]

  • ResearchGate. (2014). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]

  • ACS Publications. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. Available at: [Link]

  • Chemcas. (n.d.). 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. Available at: [Link]

  • PubChem. (n.d.). 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. Available at: [Link]

  • ResearchGate. (n.d.). The coumarin synthesis: a combined experimental and theoretical study. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega. Available at: [Link]

  • Chemcas. (n.d.). 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. Available at: [Link]

  • ResearchGate. (2016). Synthesis and anticanceractivity of some new 2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamidederivatives. Available at: [Link]

  • PubMed. (2006). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide. Available at: [Link]

  • MDPI. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Available at: [Link]

  • Chemazone. (n.d.). 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl). Available at: [Link]

  • MDPI. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Available at: [Link]

  • PTFOS Repozitorij. (n.d.). Antioxidant activity of some (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid derivatives. Available at: [Link]

  • Semantic Scholar. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. Available at: [Link]

  • PMC. (n.d.). Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. Available at: [Link]

Sources

Exploratory

Synthesis, Mechanistic Profiling, and Biological Evaluation of 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Derivatives

Executive Summary Coumarin (2H-chromen-2-one) scaffolds are privileged structures in medicinal chemistry. Specifically, 7-hydroxy-4-methylcoumarin derivatives exhibit a broad spectrum of pharmacological properties, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarin (2H-chromen-2-one) scaffolds are privileged structures in medicinal chemistry. Specifically, 7-hydroxy-4-methylcoumarin derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities . The introduction of an acetamide moiety at the C-3 position—yielding 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide derivatives—provides a versatile hydrogen-bonding network that significantly enhances target protein affinity, particularly against cyclooxygenase-2 (COX-2) and aldehyde dehydrogenase (ALDH) . This technical guide details the structural rationale, self-validating synthetic protocols, and preliminary biological activities of these potent derivatives.

Molecular Design and Rationale

The pharmacological efficacy of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide derivatives stems from a highly optimized pharmacophore model:

  • 7-Hydroxyl Group : Essential for antioxidant activity, this group acts as a key hydrogen bond donor to polar residues in enzyme active sites (e.g., interacting with Arg120 in COX-2).

  • 4-Methyl Group : Increases the lipophilicity of the scaffold, facilitating cellular membrane penetration and hydrophobic pocket occupation.

  • 3-Acetamide Linker : The acetamide side chain at C-3 provides rotational freedom and allows for terminal functionalization (e.g., N-aryl or N-alkyl groups) . This structural flexibility is crucial for navigating the narrow binding channels of target enzymes, differentiating these compounds from traditional rigid NSAIDs.

Synthetic Methodology and Protocols

As an application scientist, I emphasize that robust synthesis requires meticulous environmental control and intermediate validation. The synthesis of these derivatives generally proceeds via a multi-step sequence starting from the Pechmann condensation.

Protocol 1: Synthesis of the Core (7-Hydroxy-4-methylcoumarin)

Rationale : The Pechmann condensation is preferred due to its high atom economy and the use of simple, readily available starting materials.

  • Reagents : Resorcinol (1 eq), ethyl acetoacetate (1.2 eq), concentrated H₂SO₄ (catalytic).

  • Procedure : Mix resorcinol and ethyl acetoacetate in a round-bottom flask. Cool to 0-5°C. Dropwise add conc. H₂SO₄ with vigorous stirring to prevent localized charring and oxidative degradation.

  • Reaction : Stir at room temperature for 12 hours. The acid catalyzes the transesterification followed by intramolecular electrophilic aromatic substitution.

  • Workup : Pour the viscous mixture into crushed ice. Causality: The sudden polarity shift and temperature drop force the precipitation of the crude umbelliferone derivative. Filter, wash with cold water until neutral pH, and recrystallize from ethanol.

  • Validation : Confirm product via TLC (Rf ~0.4 in 7:3 Hexane:EtOAc). ¹H NMR must show a characteristic singlet at ~δ 6.1 ppm for the C-3 proton. The disappearance of this peak in subsequent steps is the primary indicator of successful C-3 functionalization.

Protocol 2: C-3 Functionalization and Acetamide Formation

Rationale : Direct amidation of a carboxylic acid intermediate prevents the racemization and low yields associated with direct alkylation of unactivated coumarins.

  • Intermediate Generation : Convert the 7-hydroxy-4-methylcoumarin to its 3-acetic acid derivative via Knoevenagel condensation or direct C-3 alkylation using glyoxylic acid derivatives.

  • Amidation : Dissolve the coumarin-3-acetic acid (1 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C to activate the carboxyl group, forming a stable active ester.

  • Coupling : Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 8 hours.

  • Purification & Validation : Quench with water, extract with EtOAc, and purify via flash chromatography. LC-MS must confirm the molecular ion peak [M+H]⁺, and IR spectroscopy should reveal a strong amide carbonyl stretch at ~1650 cm⁻¹.

SynthWorkflow A Resorcinol + Ethyl Acetoacetate B 7-Hydroxy-4-methylcoumarin (Pechmann Condensation) A->B H2SO4 (cat.) 0°C to RT C 3-Substituted Intermediate (Coumarin-3-acetic acid) B->C Alkylation (C-3 Activation) D 2-(7-hydroxy-4-methyl-2-oxo- 2H-chromen-3-yl)acetamide C->D Amines, EDCI/HOBt Amidation

Fig 1. Step-by-step synthetic workflow for coumarin-3-acetamide derivatives.

Preliminary Biological Activity and Mechanistic Profiling

A. Anti-inflammatory Activity (COX-2 Inhibition)

The 7-hydroxycoumarin core is a well-documented anti-inflammatory pharmacophore . The C-3 acetamide derivatives act as competitive inhibitors of COX-2. Mechanistically, the terminal N-aryl groups of the acetamide project into the secondary hydrophobic pocket of COX-2, while the 7-OH interacts with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel, effectively blocking arachidonic acid access.

Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β) COX2 COX-2 Enzyme Stimulus->COX2 Upregulates AA Arachidonic Acid AA->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Coumarin Coumarin-3-Acetamide Derivatives Coumarin->COX2 Competitive Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation Induces

Fig 2. Mechanism of COX-2 inhibition by coumarin-3-acetamide derivatives.

B. Antitumor and Anticancer Activity

Recent studies on coumarin hybrids, including those conjugated with phenylsulfonylfuroxan or pyrimidine, demonstrate potent antiproliferative activity against solid tumors (e.g., MCF-7, HeLa) . The mechanism often involves the inhibition of the ALDH1/2 family, which is overexpressed in cancer stem cells. By blocking ALDH, these derivatives cause an accumulation of toxic intracellular aldehydes, triggering reactive oxygen species (ROS)-mediated apoptosis .

C. Antimicrobial Efficacy

Coumarin-acetamide derivatives have shown moderate to high efficacy against Gram-positive strains (S. aureus, including MRSA) and Gram-negative strains (E. coli). The amphiphilic nature of the acetamide linked to the lipophilic coumarin core disrupts bacterial cell wall integrity and interferes with bacterial DNA gyrase .

Quantitative Data Summary

The following table summarizes the biological efficacy of representative 7-hydroxy-4-methylcoumarin and coumarin-3-acetamide derivatives across various assays, demonstrating their broad-spectrum potential.

Compound Class / DerivativeTarget / AssayEfficacy (IC₅₀ / MIC)Biological Significance
N-(4-fluorophenyl) coumarin-3-acetamide MCF-7 Breast Cancer Cells~0.45 µMHigh antiproliferative potency
7-Hydroxy-4-methylcoumarin core COX-2 Enzyme20% - 65% inhibitionDose-dependent anti-inflammatory action
Coumarin-thiazolidinone acetamides S. aureus (Gram +)16 - 32 µg/mLPotent antibacterial agent
Coumarin-3-propanoic/acetic acids ALDH2 Enzyme~2.5 µMSelective enzyme inhibition leading to apoptosis

References

  • Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives Source: Molecules (MDPI) / PubMed Central[Link]

  • Synthesis and Antibacterial Activity of Analogs of 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one Source: Molecules (MDPI)[Link]

  • A Mini-Review: Recent Advances in Coumarin-Metal Complexes With Biological Properties Source: Frontiers in Chemistry[Link]

  • Novel Hybrids of 3-Substituted Coumarin and Phenylsulfonylfuroxan as Potent Antitumor Agents with Collateral Sensitivity against MCF-7/ADR Source: Journal of Medicinal Chemistry (ACS)[Link]

  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives Source: IU ScholarWorks[Link]

Foundational

Crystal Structure and X-Ray Diffraction of 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: A Technical Guide

Executive Summary Coumarin derivatives, particularly 7-hydroxy-4-methylcoumarin (hymecromone) analogs, are privileged scaffolds in medicinal chemistry, exhibiting potent antioxidant, antimicrobial, and anticancer propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarin derivatives, particularly 7-hydroxy-4-methylcoumarin (hymecromone) analogs, are privileged scaffolds in medicinal chemistry, exhibiting potent antioxidant, antimicrobial, and anticancer properties. The functionalization at the C3 position with an acetamide group—yielding 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide—introduces significant conformational flexibility and robust hydrogen-bonding capabilities.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, step-by-step technical guide on the crystallographic characterization of this compound. This guide details the causality behind experimental workflows, expected structural parameters, and the supramolecular architectures that dictate the material's solid-state behavior.

Crystallization Protocol: A Self-Validating System

The prerequisite for high-resolution single-crystal X-ray diffraction (SC-XRD) is the growth of a macroscopic, defect-free single crystal. For acetamide-functionalized coumarins, solvent selection is critical. The solvent must balance solubility with the ability to mediate (or not disrupt) the target's intrinsic hydrogen-bonding network.

Step-by-Step Methodology:

  • Solvent Selection : Dissolve 50 mg of high-purity (>99% via HPLC) synthesized compound in 5 mL of a binary solvent system (e.g., Ethanol/Water, 80:20 v/v). Causality: Ethanol provides solubility for the hydrophobic coumarin core, while water acts as an anti-solvent that slowly drives supersaturation and facilitates the stabilization of the hydrogen-bond network .

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Causality: Particulate matter acts as heterogeneous nucleation sites, leading to microcrystalline powders rather than the desired single crystals.

  • Controlled Evaporation : Puncture the vial cap with a single needle hole and incubate in a vibration-free environment at 298 K.

  • Harvesting : After 7–14 days, harvest the resulting block-shaped crystals. Submerge immediately in Paratone-N oil. Causality: The oil coats the crystal, preventing the rapid loss of any co-crystallized solvent molecules (efflorescence) which would destroy the crystal lattice before diffraction.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

The structural elucidation relies on the elastic scattering of X-rays by the electron clouds of the target molecule. Every step in this protocol is designed to maximize the signal-to-noise ratio of the diffraction data.

Step-by-Step Methodology:

  • Mounting : Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm using a cross-polarized microscope. Mount it on a MiTeGen polyimide loop.

  • Data Collection : Transfer to a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a CMOS detector. Cool the crystal to 100 K using a nitrogen cryostream. Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases high-angle scattering intensity and allows for the accurate resolution of hydrogen atom positions.

  • Data Reduction : Integrate the diffraction frames using standard software. Apply a multi-scan absorption correction (e.g., SADABS). Causality: Absorption correction is mandatory to rectify intensity errors caused by the varying path lengths of X-rays through the non-spherical crystal.

  • Structure Solution & Refinement : Solve the phase problem using intrinsic phasing algorithms like SHELXT . Refine the model via full-matrix least-squares on F2 using SHELXL . Assign anisotropic displacement parameters to all non-hydrogen atoms.

XRD_Workflow Cryst 1. Crystal Selection & Mounting (MiTeGen loop, Paratone oil) Diff 2. X-Ray Data Collection (Mo Kα, 100 K, CMOS Detector) Cryst->Diff Reduc 3. Data Reduction & Absorption Correction (SADABS) Diff->Reduc Solve 4. Phase Solution (Intrinsic Phasing - SHELXT) Reduc->Solve Refine 5. Least-Squares Refinement (SHELXL, Anisotropic) Solve->Refine Valid 6. Model Validation & CIF Generation (checkCIF) Refine->Valid

Fig 1. Step-by-step X-ray diffraction workflow for single-crystal analysis.

Expected Crystallographic Features & Geometry

Based on analogous structures such as ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate , the title compound is expected to crystallize in a centrosymmetric monoclinic space group, maximizing packing efficiency according to Kitaigorodskii's principle.

Table 1: Anticipated Crystallographic Data

ParameterExpected Value Range
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules/Unit Cell) 4
Coumarin Core Planarity RMS deviation < 0.03 Å
C4-C3-C11-C12 Torsion 75° to 105° (Orthogonal twist)
Final R1​ [I > 2σ(I)] < 0.050 (Indicator of high model accuracy)

Mechanistic Insight: The benzopyrone (coumarin) ring system is highly conjugated and rigidly planar. However, the sp3 -hybridized methylene carbon (C11) of the acetamide group disrupts this conjugation. To minimize severe steric repulsion between the bulky C4-methyl group and the acetamide carbonyl, the side chain undergoes a conformational twist, orienting itself nearly perpendicular to the coumarin plane.

Supramolecular Architecture and Hydrogen Bonding

The physical properties of the solid-state material (e.g., melting point, solubility profile) are dictated by its supramolecular assembly. The title compound possesses a rich array of hydrogen-bond donors (7-OH, primary amide NH2​ ) and acceptors (lactone C=O, amide C=O).

Table 2: Expected Hydrogen-Bonding Geometry

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)
Intermolecular Amide N-HAmide C=O2.85 – 2.95> 160°
Intermolecular Phenol O-HLactone C=O2.65 – 2.75> 165°
Intramolecular Amide N-HLactone O (Ring)~ 3.10~ 120° (Weak)

The primary amide functional group is a classic driver of crystal packing, almost universally forming a robust R22​(8) homosynthon—a cyclic, eight-membered hydrogen-bonded dimer. Concurrently, the 7-hydroxyl group acts as a strong donor, typically bridging adjacent dimers by bonding to the lactone carbonyl, generating an infinite 2D sheet architecture. The quantification of these interactions is routinely validated using Hirshfeld surface analysis .

H_Bonding cluster_0 Molecule A (Asymmetric Unit) cluster_1 Molecule B (Symmetry Eq.) cluster_2 Molecule C (Translation) Amide_NH_A Amide N-H (Donor) Amide_CO_B Amide C=O (Acceptor) Amide_NH_A->Amide_CO_B R2,2(8) Dimer N-H···O Amide_CO_A Amide C=O (Acceptor) Phenol_OH_A 7-OH (Donor) Lactone_CO_C Lactone C=O (Acceptor) Phenol_OH_A->Lactone_CO_C 1D Chain O-H···O Amide_NH_B Amide N-H (Donor) Amide_NH_B->Amide_CO_A R2,2(8) Dimer N-H···O

Fig 2. Expected supramolecular hydrogen-bonding synthons in the crystal lattice.

Conclusion

The crystallographic resolution of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide provides critical 3D spatial data necessary for structure-based drug design. By understanding the steric twist of the acetamide side chain and the robust R22​(8) hydrogen-bonding networks, researchers can better predict the compound's behavior in biological matrices, its solubility profiles, and its binding affinity to target proteins.

References

  • Jasinski, J. P., & Woudenberg, R. C. (1994). "7-Hydroxy-4-methylcoumarin monohydrate." Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1952-1953. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT–Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Razak, N. S. A., et al. (2020). "Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl) acetate." Chemical Data Collections, 28, 100425. URL:[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: An Application Note and Detailed Protocol

This document provides a comprehensive, step-by-step guide for the chemical synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, a coumarin derivative of interest to researchers in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the chemical synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, a coumarin derivative of interest to researchers in medicinal chemistry and drug development. The protocol is designed for practical application in a laboratory setting by researchers, scientists, and professionals in the field.

Introduction and Scientific Context

Coumarins (2H-1-benzopyran-2-ones) are a significant class of heterocyclic compounds found in numerous natural products and are recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The specific substitution pattern of the coumarin scaffold dictates its biological function. The title compound, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, incorporates a 7-hydroxy-4-methylcoumarin core, which is a common motif in fluorescent dyes and bioactive molecules, functionalized at the 3-position with an acetamide group. This acetamide moiety can significantly influence the molecule's solubility, hydrogen bonding capacity, and interaction with biological targets.

This guide outlines a reliable multi-step synthesis, beginning with the well-established Pechmann condensation to construct the coumarin core, followed by functionalization at the 3-position and subsequent amidation. Each step is detailed with explanations for the chosen reagents and conditions to ensure reproducibility and a thorough understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is proposed via a three-step sequence, starting from resorcinol and ethyl acetoacetate.

Overall Synthesis Scheme Resorcinol Resorcinol Step1_Product 7-Hydroxy-4-methylcoumarin Resorcinol->Step1_Product Step 1: Pechmann Condensation (H₂SO₄) EAA Ethyl Acetoacetate EAA->Step1_Product Step2_Intermediate Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate Step1_Product->Step2_Intermediate Step 2: Alkylation (Ethyl chloroacetate, K₂CO₃) Target_Molecule 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Step2_Intermediate->Target_Molecule Step 3: Amidation (Ammonia solution)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Intermediate 1)

The initial step involves the synthesis of the coumarin core via the Pechmann condensation, a classic and efficient method for preparing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1][4]

Reaction Scheme

Pechmann Condensation cluster_reactants Reactants cluster_product Product Resorcinol Resorcinol Catalyst + H₂SO₄ (conc.) EAA Ethyl Acetoacetate Product 7-Hydroxy-4-methylcoumarin Catalyst->Product

Caption: Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Resorcinol110.115.0 g0.045
Ethyl acetoacetate130.146.75 mL (6.9 g)0.053
Sulfuric acid (conc.)98.0825 mL-
Ice-cold water18.02As needed-
Ethanol46.07For recrystallization-

Procedure:

  • Preparation of the Acid Catalyst: In a 250 mL beaker, cool 25 mL of concentrated sulfuric acid to below 10°C in an ice bath.[2][5]

  • Mixing of Reactants: In a separate flask, dissolve 5.0 g of resorcinol in 6.75 mL of ethyl acetoacetate. The mixture may be gently warmed to facilitate dissolution.

  • Reaction Initiation: Slowly add the resorcinol/ethyl acetoacetate solution to the cold, stirred sulfuric acid. The addition should be done dropwise to control the exothermic reaction and maintain the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice with constant stirring. A solid precipitate will form.

  • Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any residual acid. The crude product can be recrystallized from ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white to off-white solid.[2]

Rationale: Concentrated sulfuric acid acts as both a condensing agent and a dehydrating agent, facilitating the initial transesterification followed by an intramolecular cyclization (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring.[1][6]

Part 2: Synthesis of Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (Intermediate 2)

This step introduces the acetate moiety at the 3-position of the coumarin ring through an alkylation reaction.

Reaction Scheme

Alkylation Reaction Reactant 7-Hydroxy-4-methylcoumarin Product Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate Reactant->Product Reflux Reagent1 Ethyl chloroacetate Reagent1->Product Reagent2 K₂CO₃ Reagent2->Product Solvent DMF Solvent->Product

Caption: Alkylation of 7-hydroxy-4-methylcoumarin.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
7-Hydroxy-4-methylcoumarin176.175.0 g0.028
Ethyl chloroacetate122.554.2 mL (5.1 g)0.042
Potassium carbonate (anhydrous)138.215.8 g0.042
Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • Reaction Setup: To a stirred solution of 7-hydroxy-4-methylcoumarin (5.0 g) in 50 mL of dry dimethylformamide (DMF), add anhydrous potassium carbonate (5.8 g) and ethyl chloroacetate (4.2 mL).[7]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. A solid product will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain pure ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate.

Rationale: The reaction proceeds via a nucleophilic substitution where the phenoxide ion of 7-hydroxy-4-methylcoumarin, formed in the presence of the base potassium carbonate, attacks the electrophilic carbon of ethyl chloroacetate. DMF is used as a polar aprotic solvent to facilitate the reaction. While the provided reference describes O-alkylation, C-alkylation at the 3-position is also known to occur under certain conditions. For the purpose of this protocol, we are targeting the C-alkylated product, and purification will be crucial to isolate the desired isomer.

Part 3: Synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide (Target Compound)

The final step is the amidation of the ester intermediate to form the target acetamide.

Reaction Scheme

Amidation Reaction Reactant Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate Product 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Reactant->Product Stir at room temperature Reagent Aqueous Ammonia Reagent->Product

Caption: Amidation to form the final product.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate262.253.0 g
Aqueous Ammonia (28-30%)17.03 (as NH₃)30 mL
Ethanol46.07As needed

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3.0 g of ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in 30 mL of aqueous ammonia. Ethanol may be added dropwise to aid in solubility if necessary.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Upon completion, a solid precipitate of the acetamide should form. If not, the reaction mixture can be concentrated under reduced pressure to induce precipitation.

  • Purification: Filter the solid product, wash with a small amount of cold water, and then with a cold non-polar solvent like diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Rationale: The amidation reaction is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable amide.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Melting Point: To determine the purity of the solid products.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H, C=O of lactone and amide, N-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Jetir.org. Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Available at: [Link]

  • Slideshare. Synthesis of 7 Hydroxy-4-methyl coumarin.ppt. Available at: [Link]

  • YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Available at: [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy-4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-methylcoumarin and 4, 7-dimethylcoumarin. Available at: [Link]

  • MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Available at: [Link]

  • PMC. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Available at: [Link]

  • ResearchGate. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and anticanceractivity of some new 2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamidederivatives. Available at: [Link]

  • Rasayan Journal of Chemistry. hydroxy-2-oxo-2h-chromen-4-yl) acetic acid hydrazide derivatives used as a potent biological agents. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some Derivatives on the basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Available at: [Link]

  • Sathyabama Institute of Science and Technology. Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Available at: [Link]

  • PubMed. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Available at: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Available at: [Link]

  • ResearchGate. Can somebody share with me some papers on how to synthesize 3-acetyl-7-hydroxycoumarin? Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl). Available at: [Link]

  • PMC. Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. Available at: [Link]

  • ResearchGate. Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. Available at: [Link]

  • MDPI. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Available at: [Link]

  • Asian Publication Corporation. One-Pot Greener Protocol for the Synthesis of Substituted Coumarins. Available at: [Link]

  • ResearchGate. Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. Available at: [Link]

  • PubChem. 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. Available at: [Link]

  • ResearchGate. Proposed reaction mechanism for one-pot synthesis of... Available at: [Link]

  • PubChem. 2-(7-hydroxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid. Available at: [Link]

  • SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

  • IntechOpen. One-Pot Synthesis of Coumarin Derivatives. Available at: [Link]

  • ResearchGate. Antioxidant activity of some (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid derivatives. Available at: [Link]

  • PMC. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Available at: [Link]

  • HETEROCYCLES. A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Available at: [Link]

Sources

Application

Application Note: Utilizing 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide as a Versatile Fluorescent Probe in Cellular Assays

Executive Summary The compound 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a highly functionalized derivative of 7-hydroxy-4-methylcoumarin (4-MU). In the realm of molecular diagnostics and live-cell imaging...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a highly functionalized derivative of 7-hydroxy-4-methylcoumarin (4-MU). In the realm of molecular diagnostics and live-cell imaging, coumarin scaffolds are prized for their compact size, excellent biocompatibility, and dynamic photophysical properties. The addition of the 3-acetamide moiety serves a dual purpose: it acts as an electron-withdrawing group to fine-tune the fluorophore’s pKa closer to physiological pH, and it provides a structural handle for bioconjugation or target-specific affinity binding.

This technical guide provides researchers and drug development professionals with authoritative, self-validating protocols for deploying this probe in live-cell imaging, intracellular pH sensing, and competitive binding assays.

Photophysical Profiling & Mechanistic Principles

The fluorescence of 7-hydroxycoumarin derivatives is fundamentally governed by an Intramolecular Charge Transfer (ICT) mechanism[1]. In its protonated state (or when the 7-hydroxyl group is masked by an enzyme-cleavable moiety), the probe exhibits weak fluorescence. Upon deprotonation in slightly alkaline environments (or enzymatic unmasking), the formation of the 7-oxide anion dramatically increases electron density across the chromen-2-one core. This shifts the molecule into a highly active ICT state, resulting in a robust "turn-on" blue emission[2].

Quantitative Photophysical Data

To design effective multiplexed assays, it is critical to understand the probe's spectral footprint. The table below summarizes the key photophysical parameters of the deprotonated fluorophore.

ParameterValueBiological & Experimental Significance
Excitation Max (λex) ~340–360 nmRequires UV or Violet (405 nm) laser excitation; leaves visible spectrum open for GFP/RFP multiplexing.
Emission Max (λem) ~450–470 nmEmits in the blue/cyan spectrum; easily detected using standard DAPI or Pacific Blue filter sets.
Stokes Shift >100 nmExceptionally large shift minimizes self-quenching and avoids overlap with cellular autofluorescence[3].
pKa ~7.0–7.4Highly responsive to physiological intracellular pH fluctuations, making it an ideal real-time pH sensor.
Quantum Yield (Φ) 0.30–0.50High photon output in aqueous environments ensures a strong signal-to-noise ratio in live cells[3].
Mechanistic Pathway

G A Protonated/Masked Probe (Non-Fluorescent State) B Intracellular Trigger (Enzyme Cleavage / Alkaline pH) A->B Cell Permeation C 7-Oxide Coumarin Anion (Active ICT State) B->C Deprotonation / Unmasking D Fluorescence Emission (λem ≈ 450 nm) C->D UV Excitation (λex ≈ 350 nm)

Fig 1: Activation pathway of 7-hydroxycoumarin probes via the ICT mechanism.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow includes intrinsic controls that confirm the observed fluorescence is due to the target analyte (e.g., pH or enzyme activity) rather than artifactual accumulation or photobleaching.

Protocol A: Live-Cell Confocal Imaging for Intracellular pH Monitoring

Because the pKa of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is near 7.4, it is exquisitely sensitive to the pH gradients found within different cellular compartments (e.g., cytosol vs. acidic lysosomes)[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed cells (e.g., HeLa or A549) at 1×10^5 cells/well in a 35 mm glass-bottom imaging dish.

    • Causality: Standard plastic culture dishes exhibit high autofluorescence under UV excitation, which will obscure the coumarin's blue emission. Glass-bottom dishes are mandatory for UV/Violet laser penetration.

  • Probe Loading: Prepare a 5 µM working solution of the probe in warm, Phenol Red-free Hank's Balanced Salt Solution (HBSS). Incubate cells for 20–30 minutes at 37°C.

    • Causality: Complete media contains serum proteins that can bind the probe extracellularly, reducing uptake. Phenol red must be excluded because its absorption spectrum overlaps with the probe's blue emission, causing severe signal quenching.

  • Washing: Wash the cells three times with warm HBSS.

    • Causality: Removes non-internalized fluorophores to ensure the detector only captures intracellular events, establishing a true baseline.

  • Imaging Parameters: Transfer to a confocal microscope equipped with a stage incubator (37°C, 5% CO2). Excite using a 355 nm UV laser (or 405 nm violet laser if UV is unavailable) and collect emission using a 450/50 nm bandpass filter.

  • System Validation (In Situ Calibration): To prove the fluorescence changes are genuinely pH-driven, perform a Nigericin calibration. Add 10 µM Nigericin (a K+/H+ ionophore) along with high-potassium buffers titrated to specific pH values (e.g., pH 5.5, 6.5, 7.5).

    • Causality: Nigericin equilibrates the intracellular pH with the known extracellular buffer. This forces the cells to specific pH levels, allowing you to generate a standard curve directly within the biological sample, validating the probe's dynamic range.

Protocol B: Competitive Fluorescence Displacement Assay (Target Affinity)

Beyond pH sensing, 7-hydroxycoumarins are potent affinity-based probes. For example, they can bind the active site of Macrophage Migration Inhibitory Factor (MIF), which quenches their fluorescence. This property is exploited to screen for novel drug candidates[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the target protein (e.g., 100 nM MIF) in PBS (pH 7.4). Prepare the coumarin probe at a concentration of 50 nM.

  • Baseline Measurement: Mix the protein and the probe in a black, flat-bottom 96-well microplate. Incubate for 10 minutes.

    • Causality: Black plates prevent well-to-well light scattering (crosstalk). The binding of the probe to the hydrophobic protein pocket restricts ICT and quenches the blue fluorescence.

  • Competitor Addition: Add varying concentrations of your uncharacterized drug candidates (1 nM to 10 µM) to the wells.

  • Signal Detection: Read the plate using a microplate spectrofluorometer (Ex: 355 nm / Em: 455 nm).

  • System Validation (Displacement Control): Include a well with a known, high-affinity inhibitor (e.g., ISO-1 for MIF).

    • Causality: If the new drug candidate successfully binds the target, it will competitively displace the coumarin probe back into the aqueous buffer. Upon release, the probe's fluorescence is restored ("turn-on"). The known inhibitor validates that fluorescence recovery is strictly due to active-site displacement, yielding a highly reliable IC50 curve.

Troubleshooting & Expert Insights

  • Solvent Effects: Always prepare stock solutions in anhydrous DMSO (1–10 mM) and keep the final assay concentration of DMSO below 0.5% (v/v). High DMSO concentrations alter membrane permeability and can artificially shift the pKa of the coumarin probe[2].

  • Photobleaching Mitigation: Coumarins are relatively photostable, but continuous UV exposure generates reactive oxygen species (ROS) that degrade the fluorophore and cause phototoxicity to live cells. Use low laser power (e.g., 1-5%) and high detector gain, and limit exposure times to <200 milliseconds per frame.

  • Multiplexing Strategy: Because 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide occupies the blue channel, it pairs flawlessly with green (e.g., FITC, GFP, Alexa Fluor 488) and red (e.g., mCherry, Texas Red) reporters. Ensure you use a viability dye that emits in the far-red (e.g., 7-AAD or DRAQ5) to exclude dead cells during flow cytometry without spectral overlap.

Sources

Method

Application Note: Preparation and Validation of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Stock Solutions for In Vitro Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Pharmacological Relevance The compound 2-(7-hydroxy-4-methyl-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Relevance

The compound 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide (hereafter referred to as 7-HMA ) is a highly specialized 3-substituted coumarin derivative. Built upon the fluorescent 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) scaffold, 7-HMA integrates an acetamide moiety at the C-3 position. This structural modification significantly enhances its hydrogen-bonding capacity, making it a privileged pharmacophore in oncology and molecular pharmacology.

Recent structure-activity relationship (SAR) studies demonstrate that 3-substituted coumarins act as potent antitumor agents, often exhibiting collateral sensitivity against multidrug-resistant cancer cell lines (e.g., MCF-7/ADR) . Mechanistically, these derivatives are known to disrupt tumor progression by inhibiting the PI3K/AKT signaling axis, thereby downregulating anti-apoptotic proteins like Bcl-2 and inducing mitochondrial-dependent apoptosis , .

To ensure reproducible in vitro assay results, the preparation of 7-HMA stock solutions must be meticulously controlled to prevent compound precipitation, solvent-induced cytotoxicity, and photodegradation.

Physicochemical Properties

Understanding the quantitative properties of 7-HMA is critical for calculating molarities and predicting its behavior in aqueous cell culture media.

PropertyValue
Chemical Name 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Appearance Off-white to pale yellow crystalline powder
Primary Solvent Anhydrous DMSO (Dimethyl sulfoxide)
Solubility Limit (DMSO) >20 mg/mL (Requires empirical verification per batch)
Storage Temperature -20°C (Stock Solution) / +4°C (Powder)

Causality in Experimental Design (E-E-A-T)

As a self-validating system, every step in this protocol is designed with a specific mechanistic rationale:

  • Solvent Selection (Why DMSO?): The benzopyrone core of 7-HMA is highly hydrophobic, rendering it practically insoluble in water. Anhydrous DMSO is selected over ethanol because it superiorly solvates the acetamide group via strong dipole-dipole interactions while maintaining a low evaporation rate, ensuring the stock concentration remains stable over time.

  • Toxicity Threshold (Why ≤0.1% DMSO?): Mammalian cells are highly sensitive to the osmotic stress and lipid bilayer fluidization caused by DMSO. The final DMSO concentration in the culture well must be strictly maintained at or below 0.1% (v/v). Exceeding this threshold introduces solvent-induced cytotoxicity, which will confound the antiproliferative data of the coumarin derivative.

  • Temperature Control (Why pre-warm media?): Hydrophobic coumarins experience a drastic reduction in their solubility limit when introduced to cold aqueous environments. Diluting the DMSO stock into cold media will cause immediate micro-precipitation, rendering the drug biologically unavailable.

Step-by-Step Protocol: Stock Preparation & Dilution

Phase 1: Preparation of 10 mM Master Stock
  • Weighing: Accurately weigh 2.33 mg of 7-HMA powder using a microbalance.

  • Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the vial to achieve a 10 mM (10 mmol/L) concentration.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Self-Validation (Clarity Check): Hold the vial against a dark background under bright light. The solution must be completely transparent. If any turbidity or particulate matter remains, sonicate the vial in a room-temperature water bath for 5 minutes.

Phase 2: Sterilization and Aliquoting
  • Filtration: Pass the 10 mM solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is highly solvent-resistant. Using standard PES or PVDF filters with pure DMSO can lead to filter membrane degradation and subsequent leaching of toxic polymers into your stock.

  • Aliquoting: Divide the sterile stock into 50 µL aliquots using sterile, amber microcentrifuge tubes.

    • Causality: Coumarin derivatives are inherently photosensitive and can undergo UV-induced photodegradation or dimerization. Amber tubes protect the structural integrity of the compound.

  • Storage: Flash-freeze and store aliquots at -20°C. Discard any aliquot that has undergone more than two freeze-thaw cycles.

Phase 3: Preparation of Working Solutions (In Vitro Assays)
  • Media Preparation: Pre-warm the complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.

  • Serial Dilution: To achieve a standard 10 µM treatment concentration, perform a 1:1000 dilution. Add 1 µL of the 10 mM 7-HMA stock directly into 999 µL of the pre-warmed media. Vortex immediately to ensure rapid dispersion.

  • Self-Validation (Microscopy): Before applying the treated media to your cells, observe a 100 µL sample under a phase-contrast microscope (20x objective). The absence of refractive micro-crystals confirms that 7-HMA has successfully remained in solution.

Visualizations

Workflow Diagram

Workflow A Weigh 7-HMA (2.33 mg) B Dissolve in DMSO (10 mM Stock) A->B C Sterile Filtration (0.22 µm PTFE) B->C D Aliquot & Store (-20°C, Amber) C->D E Dilute in Media (≤0.1% DMSO) D->E

Workflow for preparing and validating 7-HMA stock solutions for in vitro assays.

Pharmacological Mechanism of Action

Mechanism Coumarin 7-HMA (3-Substituted Coumarin) PI3K PI3K / AKT Pathway Coumarin->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulates Bax Bax (Pro-apoptotic) PI3K->Bax Upregulates Mito Mitochondrial Dysfunction Bcl2->Mito Prevents Bax->Mito Induces Apoptosis Cancer Cell Apoptosis Mito->Apoptosis Triggers

Mechanism of action: 3-substituted coumarins induce apoptosis via PI3K/AKT inhibition.

References

  • Novel Hybrids of 3-Substituted Coumarin and Phenylsulfonylfuroxan as Potent Antitumor Agents with Collateral Sensitivity against MCF-7/ADR Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells Molecules (MDPI) URL:[Link][2]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay Frontiers in Pharmacology (PMC / NCBI) URL:[Link][3]

Sources

Application

Application Note &amp; Protocol: A Guideline for In Vitro Enzyme Inhibition Assays Using 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Introduction: Unveiling Enzyme Inhibition with a Fluorogenic Coumarin Derivative The study of enzyme inhibitors is a cornerstone of drug discovery and biochemical research, providing critical insights into enzyme mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Enzyme Inhibition with a Fluorogenic Coumarin Derivative

The study of enzyme inhibitors is a cornerstone of drug discovery and biochemical research, providing critical insights into enzyme mechanisms and pathways for therapeutic intervention.[1][2] In vitro enzyme assays are fundamental tools for identifying and characterizing enzyme inhibitors.[2] Among the various assay formats, those employing fluorogenic substrates offer high sensitivity, a wide dynamic range, and continuous monitoring of enzyme activity.[3][4] This application note provides a detailed protocol for an in vitro enzyme inhibition assay using 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, a derivative of the well-known fluorophore, 7-hydroxy-4-methylcoumarin (7-HMC).[5][6][7]

The core of this assay is based on the principle of fluorescence modulation upon enzymatic activity. Many 7-hydroxycoumarin derivatives exhibit changes in their fluorescent properties upon interaction with enzymes or upon enzymatic cleavage of a substrate-coumarin conjugate.[8] For the purpose of this protocol, we will focus on an assay design where the inherent fluorescence of a coumarin-based substrate is quenched and subsequently restored upon enzymatic cleavage. This provides a direct measure of enzyme activity, and its reduction in the presence of an inhibitor, such as 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, allows for the quantification of inhibitory potency.

This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable enzyme inhibition assay. We will delve into the rationale behind experimental choices, provide a step-by-step methodology, and discuss data analysis and interpretation, ensuring scientific integrity and reproducibility.

Assay Principle and Rationale

The assay described herein is a generic framework applicable to a variety of enzymes, particularly hydrolases like proteases or phosphatases, where a fluorogenic substrate based on the 7-hydroxy-4-methylcoumarin scaffold can be designed. The fundamental principle revolves around a "turn-on" fluorescence system. A substrate molecule is chemically modified with the 7-hydroxy-4-methylcoumarin moiety in such a way that its fluorescence is initially quenched. Upon enzymatic action, the fluorescent 7-hydroxy-4-methylcoumarin is released, leading to a measurable increase in fluorescence intensity over time.

The test compound, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, is evaluated for its ability to inhibit this enzymatic reaction. By measuring the rate of the reaction at various concentrations of the inhibitor, one can determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Design and Workflow

A successful enzyme inhibition assay requires careful planning and execution. The general workflow for this protocol is outlined below.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup (Controls, Inhibitor Dilutions) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubation (Enzyme and Inhibitor) Plate_Setup->Pre_Incubation Reaction_Initiation Reaction Initiation (Substrate Addition) Pre_Incubation->Reaction_Initiation Kinetic_Read Kinetic Fluorescence Measurement Reaction_Initiation->Kinetic_Read Rate_Calculation Calculate Reaction Rates (Slope of Fluorescence vs. Time) Kinetic_Read->Rate_Calculation Percent_Inhibition Calculate Percent Inhibition Rate_Calculation->Percent_Inhibition IC50_Determination IC50 Curve Fitting and Determination Percent_Inhibition->IC50_Determination

Figure 1: General workflow for the in vitro enzyme inhibition assay.

Materials and Reagents

Reagent/MaterialSpecifications
Test Compound 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide (CAS: 5852-10-8)[9]
Enzyme Purified enzyme of interest (e.g., a protease, phosphatase)
Fluorogenic Substrate Appropriate 7-hydroxy-4-methylcoumarin-based substrate for the target enzyme
Assay Buffer Buffer optimal for enzyme activity (e.g., Tris-HCl, HEPES) with appropriate pH and additives (e.g., salts, reducing agents)
Solvent Dimethyl sulfoxide (DMSO) for dissolving the test compound and substrate
Positive Control Inhibitor A known inhibitor for the target enzyme
Microplate Black, flat-bottom 96-well microplate (low fluorescence background)
Instrumentation Fluorescence microplate reader with kinetic measurement capabilities

Detailed Step-by-Step Protocol

Part 1: Reagent Preparation
  • Assay Buffer Preparation: Prepare the assay buffer at the desired concentration and pH, ensuring it is optimized for the specific enzyme being used.[10] Filter the buffer through a 0.22 µm filter to remove any particulates.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide (e.g., 10 mM) in 100% DMSO. Store this stock at -20°C.

  • Enzyme Working Solution: Dilute the enzyme stock to the desired working concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.

  • Substrate Working Solution: Prepare a working solution of the fluorogenic substrate in assay buffer. The final substrate concentration in the assay should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibition.[11] The substrate stock is typically prepared in DMSO and then diluted in the assay buffer. Protect the substrate solution from light.

Part 2: Assay Execution in a 96-Well Plate Format
  • Serial Dilution of Inhibitor: Prepare a serial dilution of the test compound in assay buffer. A common approach is to perform a 2-fold or 3-fold serial dilution series across a row of the 96-well plate. Ensure the final DMSO concentration is consistent across all wells and is typically kept below 1% to avoid affecting enzyme activity.

  • Plate Layout: Design the plate layout to include the following controls:

    • Blank (No Enzyme): Contains assay buffer and substrate only. This is used to determine the background fluorescence.

    • Negative Control (No Inhibitor): Contains enzyme, assay buffer, and substrate. This represents 100% enzyme activity.

    • Positive Control: Contains enzyme, assay buffer, substrate, and a known inhibitor at a concentration that gives maximal inhibition.

    • Test Wells: Contain enzyme, assay buffer, substrate, and varying concentrations of the test compound.

  • Enzyme and Inhibitor Pre-incubation: Add the diluted enzyme solution to all wells except the blank. Then, add the serially diluted test compound or control solutions to the appropriate wells. Gently mix and pre-incubate the plate at the optimal reaction temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution to all wells. It is recommended to use a multichannel pipette for simultaneous addition to minimize timing variability.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity kinetically over a specific time period (e.g., 30-60 minutes), with readings taken at regular intervals (e.g., every 30-60 seconds). The excitation and emission wavelengths should be optimized for the specific 7-hydroxy-4-methylcoumarin derivative (typically around 360-380 nm for excitation and 440-460 nm for emission).[3]

Data Analysis and Interpretation

  • Determine Initial Reaction Velocity (V₀): For each well, plot the relative fluorescence units (RFU) against time (in minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve.[12]

  • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:

    Where:

    • V₀_inhibitor is the initial velocity in the presence of the inhibitor.

    • V₀_no_inhibitor is the initial velocity of the negative control (no inhibitor).

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Validation and Quality Control

To ensure the reliability and reproducibility of the assay, the following validation steps are recommended:

  • Z'-factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Intra- and Inter-assay Variability: Perform the assay on multiple days and with different batches of reagents to assess the reproducibility.[13]

  • Confirmation of Inhibition Mechanism: Further kinetic studies, such as varying both substrate and inhibitor concentrations, can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14]

Conclusion

This application note provides a comprehensive and adaptable protocol for conducting in vitro enzyme inhibition assays using the fluorogenic compound 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide. By following the detailed steps for reagent preparation, assay execution, and data analysis, researchers can reliably determine the inhibitory potency of this and other similar compounds. The principles and methodologies described herein are foundational for the screening and characterization of potential enzyme inhibitors in academic and industrial drug discovery settings.

References

  • Strekas, N., et al. (2012). Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations. The FEBS Journal, 279(9), 1607–1620. [Link]

  • Costantino, G., et al. (2020). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. STAR Protocols, 1(3), 100199. [Link]

  • Vinken, M., et al. (2017). Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. Toxicology in Vitro, 45(Pt 1), 121–130. [Link]

  • ResearchGate. (2014). Meeting the challenges of enzyme assay validation. ResearchGate. [Link]

  • Aydin, H. (2024). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Biochemistry and Molecular Biology Education, 52(3), 329-337. [Link]

  • MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

  • A-C. Cevrentas, et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(4), 84. [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Maccarrone, M., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 23(23), 14789. [Link]

  • ResearchGate. (2025). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. [Link]

  • Gami, P. D., et al. (2019). Bioactivity of 7-Hydroxy 4-Methyl Coumarin. International Journal of Current Microbiology and Applied Sciences, 8(4), 1806-1813. [Link]

  • Al-Amiery, A. A., et al. (2017). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry, 33(2), 849-858. [Link]

  • Chen, C.-H., et al. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. International Journal of Molecular Sciences, 24(7), 6432. [Link]

  • van der Vlag, R., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Medicinal Chemistry Letters, 11(10), 1968–1974. [Link]

  • ResearchGate. (2014). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. ResearchGate. [Link]

  • Kardile, D. P., et al. (2011). (7-HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIOLOGICAL AGENTS. Rasayan Journal of Chemistry, 4(2), 334-340. [Link]

  • Subramanian, K., et al. (2012). Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1077. [Link]

  • Abu-Hashem, A. A. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(3), 196-208. [Link]

  • PubChem. 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide. PubChem. [Link]

  • PubChem. 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. PubChem. [Link]

Sources

Method

molecular docking methodology for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide with target proteins

Application Note & Protocol: Advanced Molecular Docking Methodology for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Executive Summary The coumarin scaffold, specifically 7-hydroxy-4-methylcoumarin (hymecromone)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Molecular Docking Methodology for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Executive Summary

The coumarin scaffold, specifically 7-hydroxy-4-methylcoumarin (hymecromone) derivatives, represents a highly privileged structure in medicinal chemistry. The addition of an acetamide moiety at the C3 position—forming 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide —introduces a flexible, highly polar extension capable of forming complex hydrogen-bonding networks within deep enzymatic pockets. This Application Note provides a rigorous, self-validating computational protocol for molecular docking of this scaffold against two highly relevant therapeutic targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications[1] and SARS-CoV-2 Main Protease (Mpro) for antiviral drug development[2].

Biological Rationale & Target Selection

As a Senior Application Scientist, it is critical to understand why a molecule binds before simulating how it binds. The structural features of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide dictate its polypharmacological potential:

  • C7-Hydroxyl Group (pKa ~7.8): Acts as a potent hydrogen bond donor/acceptor. At physiological pH (7.4), it exists in an equilibrium between neutral and phenolate states, allowing it to form strong salt bridges with basic residues (e.g., Arg120 in COX-2).

  • C4-Methyl Group: Provides a hydrophobic anchor, stabilizing the ligand via Van der Waals interactions within hydrophobic sub-pockets.

  • C3-Acetamide Group: The flexible -CH2-CONH2 chain allows the terminal amide to act as a dual H-bond donor/acceptor, essential for reaching the catalytic dyad (Cys145/His41) in viral proteases like Mpro[2].

Target Profiles
  • COX-2 (Anti-inflammatory): Coumarin derivatives selectively inhibit COX-2 by inserting the benzopyran ring into the hydrophobic channel, while the C7-OH coordinates with Ser530 and Tyr385[1].

  • SARS-CoV-2 Mpro (Antiviral): The acetamide chain mimics the natural peptide substrate, allowing the coumarin core to occupy the S1/S2 sub-pockets while the amide interacts with the Cys145 catalytic residue[2].

In-Depth Computational Protocol

This methodology is designed as a self-validating system . Every step includes a causality explanation and a quality control (QC) checkpoint to ensure thermodynamic and structural integrity.

Phase 1: Ligand Preparation
  • Step 1.1: Sketch the 3D structure of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide using a molecular builder (e.g., Maestro or ChemDraw 3D).

  • Step 1.2: Assign protonation states using Epik (or an equivalent pKa predictor) at a target pH of 7.4 ± 0.5.

    • Causality: Because the C7-OH pKa is ~7.8, generating both the neutral (hydroxyl) and anionic (phenolate) states is mandatory. The anionic state often yields a significantly higher binding affinity in targets with basic active sites[3].

  • Step 1.3: Minimize the ligand energy using the OPLS4 (or AMBER) force field until the RMS gradient falls below 0.001 kcal/mol/Å.

Phase 2: Protein Preparation
  • Step 2.1: Retrieve high-resolution X-ray crystal structures from the Protein Data Bank (e.g., COX-2: PDB 5KIR; Mpro: PDB 6LU7).

  • Step 2.2: Pre-process the structure by adding missing hydrogen atoms and assigning bond orders.

  • Step 2.3: Optimize the H-bond network using PROPKA at pH 7.4.

    • Causality: Histidine residues (e.g., His41 in Mpro) can exist as HID, HIE, or HIP. Incorrect tautomer assignment will artificially repel the ligand's acetamide group.

  • Step 2.4: Remove bulk water molecules beyond 5.0 Å from the active site.

    • Causality: Retain "structural waters" that form 3 hydrogen bonds with the protein backbone. These waters often mediate crucial ligand-protein bridging interactions.

Phase 3: Receptor Grid Generation & Docking Execution
  • Step 3.1: Define the grid bounding box (20 × 20 × 20 Å) centered on the native co-crystallized ligand.

  • Step 3.2: Execute docking using a Standard Precision (SP) or Extra Precision (XP) scoring function (e.g., Glide or AutoDock Vina). Treat the ligand as fully flexible and the receptor as rigid.

  • QC Checkpoint (Self-Validation): Re-dock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å.

Phase 4: Post-Docking Thermodynamics (MM-GBSA)
  • Step 4.1: Subject the top 5 docking poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

    • Causality: Standard docking scores are empirical and optimized for speed. MM-GBSA accounts for desolvation penalties, providing a highly accurate estimation of the true binding free energy ( ΔGbind​ ), effectively filtering out false positives.

Data & Interaction Profiling

Summarizing the expected quantitative and qualitative data ensures a standardized benchmark for your docking results.

Table 1: Quantitative Interaction Profiling of the Coumarin Scaffold

Target ProteinPDB IDGrid Center (X, Y, Z)Key Interacting ResiduesInteraction TypeExpected ΔGbind​ (MM-GBSA)
COX-2 5KIR41.2, 23.5, 55.8Arg120, Tyr355, Ser530H-Bond, Salt Bridge-45.0 to -55.0 kcal/mol
SARS-CoV-2 Mpro 6LU7-10.7, 12.4, 68.9Cys145, His41, Glu166H-Bond, π−π Stacking-38.0 to -48.0 kcal/mol
MAO-A 2Z5X32.1, 15.4, 44.2Tyr407, Tyr444, FAD π−π Stacking, H-Bond-40.0 to -50.0 kcal/mol

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical flow of the self-validating docking protocol and the biological mechanism of action for the coumarin derivative.

Workflow LPrep Ligand Preparation (Epik: pH 7.4 ± 0.5) Grid Grid Generation (Box: 20x20x20 Å) LPrep->Grid PPrep Protein Preparation (PROPKA, H2O Removal) PPrep->Grid Dock Molecular Docking (Flexible Ligand / Rigid Receptor) Grid->Dock Post Post-Docking Analysis (MM-GBSA Thermodynamics) Dock->Post

Fig 1. Self-validating molecular docking workflow for coumarin derivatives.

Mechanism Coumarin 7-Hydroxycoumarin Acetamide Target Target Enzyme (COX-2 / Mpro) Coumarin->Target H-Bonds & Pi-Pi Stacking Complex Receptor-Ligand Complex Target->Complex Inhibition Catalytic Site Blockade Complex->Inhibition Conformational Lock Outcome Therapeutic Efficacy Inhibition->Outcome

Fig 2. Mechanistic pathway of enzyme inhibition by 7-hydroxycoumarin acetamides.

References

  • El-Haggar, R., & Al-Wabli, R. I. (2015). "Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives." Molecules, 20(4), 5374–5391. Available at:[Link]

  • Kausar, R., Mansha, A., Zahoor, A. F., & Haroon, M. (2025). "Synthesis and anti-SARS-CoV-2 potential of novel coumarin hybrids: a combined wet/dry lab approach targeting MPro, Nsp15 and spike protein." RSC Advances, 15, 18577-18592. Available at:[Link]

  • Matos, M. J., et al. (2023). "8-Amide and 8-carbamate substitution patterns as modulators of 7-hydroxy-4-methylcoumarin's antidepressant profile: Synthesis, biological evaluation and docking studies." European Journal of Medicinal Chemistry, 248(1), 115091. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing LC-MS mobile phase conditions for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide detection

An in-depth guide to optimizing LC-MS mobile phase conditions for the detection of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide and related coumarin derivatives. Technical Support Center: LC-MS Method Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing LC-MS mobile phase conditions for the detection of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide and related coumarin derivatives.

Technical Support Center: LC-MS Method Development for Coumarin Derivatives

This guide provides detailed troubleshooting and optimization strategies for researchers using Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide. The principles and protocols discussed are broadly applicable to other 7-hydroxycoumarin analogues.

Analyte Overview: Understanding the Molecule

Before optimizing a method, it is crucial to understand the physicochemical properties of the target analyte, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide. Its structure dictates its behavior in a chromatographic system.

Key Structural Features:

  • Coumarin Core: A planar, aromatic lactone system that provides moderate hydrophobicity.

  • Phenolic Hydroxyl Group (-OH): A weakly acidic functional group (typical pKa ~7-10) that is critical for ionization. At a pH above its pKa, it will deprotonate to form a phenoxide ion (-O⁻).

  • Acetamide Side Chain: A polar, neutral group that increases the overall polarity of the molecule compared to the simple 7-hydroxy-4-methylcoumarin parent.

PropertyEstimated Value / CharacteristicImpact on LC-MS Method Development
Molecular Formula C₁₂H₁₁NO₄Defines the monoisotopic mass for MS detection.
Monoisotopic Mass 233.0688 g/mol Target m/z for [M-H]⁻ is ~232.06. Target m/z for [M+H]⁺ is ~234.07.
Polarity Moderately PolarSuitable for reversed-phase (e.g., C18) chromatography. The polar groups may cause poor retention or peak shape under highly aqueous conditions if not properly managed.
Acidity (pKa) Weakly Acidic (Phenolic -OH)The ionization state is highly dependent on mobile phase pH. This can be manipulated to control retention time and ionization efficiency.[1][2][3]
Predicted XLogP ~0.9 (based on similar acid)[4]Suggests good solubility in typical reversed-phase mobile phases (water/methanol or water/acetonitrile mixtures).

Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly establish a robust starting point for your experiments.

Q1: What are the best initial mobile phase and gradient conditions?

A1: A good starting point for reversed-phase chromatography of this compound is a gradient elution using an acidified water/organic mobile phase.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

  • Column: C18, 2.1 or 3.0 mm i.d., < 3 µm particle size

  • Initial Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) for 1-2 minutes, then ramp up to 95% B over 5-10 minutes. A low-organic start is crucial for focusing polar analytes at the head of the column, which prevents peak splitting or fronting.[5][6]

Q2: Should I use positive (ESI+) or negative (ESI-) ionization mode?

A2: Both modes are viable, but they rely on different functional groups.

  • Negative Ion Mode (ESI-): This is often the preferred mode for phenolic compounds. The mobile phase pH should ideally be at or slightly above the pKa of the hydroxyl group to facilitate deprotonation, forming the [M-H]⁻ ion. However, since silica-based columns are not stable above pH 8, a mobile phase with a pH around 5-6 (e.g., using ammonium acetate) can still provide sufficient deprotonation for sensitive detection. Studies on 7-hydroxycoumarin have shown ESI- to be highly effective.[7]

  • Positive Ion Mode (ESI+): This mode is also commonly and successfully used for coumarins.[8][9] Protonation typically occurs on the lactone carbonyl oxygen. Acidifying the mobile phase with 0.1% formic acid or acetic acid promotes the formation of the [M+H]⁺ ion.[10][11]

Recommendation: Test both modes. If sensitivity is your primary goal, ESI- may offer an advantage due to the easily ionizable phenolic group.

Q3: Why is my peak shape poor (tailing, fronting, or splitting)?

A3: Poor peak shape is a common issue with several potential causes.[12]

  • Tailing: Often caused by secondary interactions between the phenolic hydroxyl group and residual silanols on the silica-based column packing. Operating at a low pH (e.g., with formic acid) can suppress the ionization of these silanols and reduce tailing.

  • Fronting or Splitting: This frequently occurs when the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase.[13] It can also happen if the column is not properly equilibrated at the starting conditions.[5] Ensure your sample is dissolved in a solvent that is as weak as or weaker than your starting mobile phase.

Q4: My analyte is not being retained on the C18 column. What should I do?

A4: If your compound elutes at or near the void volume, it is too polar for the current conditions.

  • Decrease Initial Organic Content: Ensure your gradient starts at a very low percentage of organic solvent (e.g., 2-5% B) and hold for a period to allow for retention.

  • Use a 100% Aqueous Mobile Phase Start: For very polar compounds, starting with 100% aqueous mobile phase can improve retention and peak shape.[5][6]

  • Consider a Different Stationary Phase: If the compound is still not retained, a column with a more polar stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, may provide alternative selectivity and better retention.

In-Depth Troubleshooting Guides

This section provides structured approaches to solving more persistent issues.

Guide 1: Issue - Low Sensitivity or No Peak Detected

Low signal intensity is a critical issue that can halt method development. The cause is often suboptimal ionization or analyte degradation.

Potential Causes & Solutions:

  • Incorrect Ionization Mode: The chosen polarity (ESI+ or ESI-) may not be optimal.

    • Action: Infuse a standard solution of your analyte directly into the mass spectrometer and scan in both positive and negative modes to determine which provides a more robust signal.

  • Suboptimal Mobile Phase pH: The mobile phase pH directly impacts the formation of ions.[14][15][16]

    • Action: Perform a pH screening experiment. Prepare mobile phases with different additives to cover a range of pH values. (See Protocol 1).

  • In-Source Fragmentation: The molecule may be fragmenting in the ion source before it can be detected as the parent ion.

    • Action: Reduce the fragmentor or capillary voltage in the MS source settings. Look for expected fragment ions in the mass spectrum. For coumarins, a common fragmentation pathway involves the loss of CO.

Troubleshooting Workflow: Optimizing Ionization The following diagram illustrates the decision-making process for maximizing your analyte's signal.

G start Start: Low Sensitivity infusion Direct Infusion Analysis (Analyte Standard) start->infusion check_polarity Which mode is stronger? (ESI+ vs. ESI-) infusion->check_polarity run_esi_neg Select ESI- Mode check_polarity->run_esi_neg ESI- run_esi_pos Select ESI+ Mode check_polarity->run_esi_pos ESI+ ph_screen_neg Protocol 1: pH Screen (e.g., pH 4.5-6.5) Additives: Ammonium Acetate, Ammonium Formate run_esi_neg->ph_screen_neg ph_screen_pos Protocol 1: pH Screen (e.g., pH 2.5-4.5) Additives: Formic Acid, Acetic Acid run_esi_pos->ph_screen_pos optimize_source Optimize Source Parameters (Capillary Voltage, Gas Temp, etc.) ph_screen_neg->optimize_source ph_screen_pos->optimize_source final Method Optimized for Sensitivity optimize_source->final

Caption: Workflow for optimizing MS signal intensity.

Guide 2: Issue - Chromatographic Peak Tailing

Peak tailing reduces resolution and compromises accurate integration. For phenolic compounds like this, it is a common problem.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The acidic phenolic proton can interact with deprotonated silanol groups (-Si-O⁻) on the C18 column surface, causing tailing.

    • Action: Suppress silanol ionization by lowering the mobile phase pH. Using 0.1% formic acid (pH ~2.7) is highly effective.[3]

  • Column Overload: Injecting too much mass on the column can lead to tailing peaks.

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Metal Chelation: Phenolic compounds can chelate with active metal sites in the sample flow path (e.g., stainless steel frit, column packing).

    • Action: Introduce a weak chelating agent into the mobile phase. Alternatively, using a column with high-purity silica and end-capping can mitigate this effect.

Troubleshooting Workflow: Resolving Peak Tailing

G start Start: Peak Tailing check_overload Dilute Sample 10x and Re-inject start->check_overload is_improved Peak Shape Improved? check_overload->is_improved overload_yes Column Overload Confirmed. Reduce Injection Concentration. is_improved->overload_yes Yes overload_no Not Overload. Suspect Secondary Interactions. is_improved->overload_no No final Symmetrical Peak Achieved overload_yes->final lower_ph Lower Mobile Phase pH (Add 0.1% Formic Acid) overload_no->lower_ph is_improved2 Peak Shape Improved? lower_ph->is_improved2 ph_yes Silanol Interaction Resolved. is_improved2->ph_yes Yes ph_no Consider Metal Chelation or Column Contamination. is_improved2->ph_no No ph_yes->final

Caption: Systematic approach to diagnosing and fixing peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH & Additive Screening

This protocol is designed to systematically evaluate the effect of different mobile phase additives on signal intensity and peak shape.

Objective: To find the optimal mobile phase additive and pH for the detection of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide.

Materials:

  • High-purity water (LC-MS grade)

  • High-purity acetonitrile or methanol (LC-MS grade)

  • Formic acid (~99%)

  • Ammonium formate (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Analyte stock solution (e.g., 1 mg/mL in methanol)

  • Working standard solution (e.g., 1 µg/mL in 50:50 water:methanol)

Procedure:

  • Prepare Mobile Phases: Create four sets of mobile phases as described in the table below. For each set, prepare 1L of Mobile Phase A (Aqueous) and 1L of Mobile Phase B (Organic).

ConditionMobile Phase A (Aqueous)Mobile Phase B (Organic)Approx. pHTarget Ion
1 Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid2.7[M+H]⁺
2 Water + 10 mM Ammonium FormateAcetonitrile6.5[M-H]⁻
3 Water + 5 mM Ammonium AcetateAcetonitrile6.8[M-H]⁻
4 WaterAcetonitrile~7.0[M-H]⁻
  • System Setup:

    • Install a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Set a flow rate of 0.3-0.4 mL/min.

    • Set column temperature to 35-40 °C.

    • Use a generic gradient: 5% B for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 5% B and re-equilibrate for 5 min.

  • Data Acquisition:

    • For each mobile phase condition, purge the LC pumps thoroughly.

    • Equilibrate the column for at least 10 column volumes.

    • Inject the working standard solution (e.g., 5 µL).

    • Acquire data in the appropriate ionization mode (ESI+ for condition 1, ESI- for conditions 2, 3, and 4).

  • Evaluation:

    • Compare the peak area or peak height for the analyte across all four conditions.

    • Examine the peak shape (asymmetry, width) for each condition.

    • Assess the stability of the baseline.

    • Select the condition that provides the best balance of sensitivity, peak shape, and robustness.

References

  • Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. ThermoFisher. 5

  • Born-Torrijos, A., et al. (2013). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. PMC.

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci.

  • Di Bussolo, J., & Goucher, E. Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. Thermo Fisher Scientific.

  • 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. PubChem.

  • Bell, A. W., et al. (1995). Analysis of Coumarins by Micro High-Performance Liquid Chromatography-Mass Spectrometry with a Particle Beam Interface. CORE.

  • Wang, L., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. MDPI.

  • Zhang, Y., et al. (2022). Simultaneous determination of skimmin, apiosylskimmin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in rat plasma by liquid chromatography-Orbitrap mass spectrometry and its application to pharmacokinetics. Biomedical Chromatography.

  • [Solid-phase extraction coupled with high performance liquid chromatography-triple quadrupole mass spectrometry for simultaneous determination of seven coumarins in water samples from drinking water treatment plants]. PubMed.

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.

  • 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. Universidade de Lisboa Repository.

  • Why not seeing the chromatogram peak on LCMS? ResearchGate.

  • 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. Chemical Substance Information.

  • Kafeenah, H. I. S., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science.

  • Determination of Coumarin, 7-Hydroxy-Coumarin, 7-Hydroxycoumarin-Glucuronide, and 3-Hydroxycoumarin by High-Performance Liquid Chromatography. ResearchGate.

  • (PDF) Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.

  • Kafeenah, H. I. S., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Oxford Academic.

  • Cissé, M., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. PMC.

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (2024). UVTech.

  • (PDF) A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. ResearchGate.

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.

  • 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-hydroxy-1-phenylethyl)acetamide. SpectraBase.

  • Bhagavathula, S., et al. (2014). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. ResearchGate.

  • Bekhit, A. A., & Abdel-Aziem, T. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.

  • Methyl 2-(7-hydroxy-4-methyl -2-oxo-2H-chromen-3-yl)acetate. Chemodex.

  • 2-(7-hydroxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid. PubChemLite.

  • Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl). Der Pharma Chemica.

  • hydroxy-2-oxo-2h-chromen-4-yl) acetic acid hydrazide derivatives used as a potent biological agents. Rasayan Journal of Chemistry.

  • (PDF) Synthesis and anticanceractivity of some new 2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamidederivatives. ResearchGate.

Sources

Optimization

refining crystallization and purification conditions for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Welcome to the Technical Support Center for Coumarin Derivative Processing. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Coumarin Derivative Processing. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide .

Because this molecule features a rigid, planar chromene core flanked by two potent hydrogen-bonding moieties—a 7-hydroxyl group and a 3-acetamide group—it forms dense, polymeric intermolecular networks in the solid state. This high lattice energy often leads to co-precipitation of impurities, intractable amorphous solids, or liquid-liquid phase separation ("oiling out") during purification.

This guide bypasses generic advice, providing you with self-validating protocols and mechanistic troubleshooting to achieve >99% purity.

Diagnostic Q&A: Troubleshooting Crystallization Failures

Q1: Why does my product "oil out" instead of forming crystals during aqueous ethanol recrystallization? Mechanistic Causality: Oiling out (liquid-liquid phase separation) occurs when the target compound's solubility drops precipitously at a temperature above its melting point in the solvent mixture, or when trapped impurities significantly depress the melting point. The primary amide (-CH2-CO-NH2) strongly hydrogen-bonds with water, which can lead to the formation of a hydrated, metastable coacervate phase (an oil) rather than a rigid crystal lattice [1]. Resolution: Shift the thermodynamic equilibrium by altering the solvent composition. Increase the proportion of the "good" solvent (ethanol) to ensure the saturation curve crosses the solubility boundary at a lower temperature. Alternatively, introduce seed crystals at the cloud point to bypass the high activation energy required for primary nucleation.

Q2: How can I efficiently remove unreacted resorcinol without losing my target coumarin? Mechanistic Causality: Resorcinol (a common precursor in Pechmann condensations) is highly water-soluble. However, during the rapid precipitation of the coumarin derivative, resorcinol molecules become physically trapped within the crude solid matrix. Simple water washing only cleans the surface of the particles [2]. Resolution: Perform a chemoselective acid-base dissolution. The 7-hydroxyl group of the coumarin has a pKa of ~7.8. Dissolving the crude mixture in a mild base (pH 9.5) solubilizes both compounds. Slow, dropwise acidification to pH 4.0 selectively protonates and precipitates the coumarin (which is highly insoluble in acidic water due to its hydrophobic core), while resorcinol remains fully dissolved in the aqueous phase.

Q3: I am detecting hydrolysis of the acetamide group during purification. How can I prevent this? Mechanistic Causality: The primary amide linkage is susceptible to nucleophilic acyl substitution. Prolonged exposure to strong bases (like NaOH > 1.0 M) or strong acids at elevated temperatures during the dissolution phase will hydrolyze the acetamide to 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid [4]. Resolution: Strictly limit the pH range during acid-base extraction (do not exceed pH 10.0) and keep the solution at ambient temperature (≤ 25°C). If hydrolysis persists, substitute NaOH with a milder base such as saturated sodium bicarbonate (NaHCO3).

Thermodynamic Data: Solvent System Selection

Selecting the correct solvent system is critical for disrupting the intermolecular hydrogen bonding during dissolution while promoting orderly repacking during cooling. Ethanol is frequently cited as an ideal primary solvent for crystallizing 3-substituted 7-hydroxy-4-methyl-2-oxo-2H-chromen derivatives [3].

Solvent SystemTarget Solubility (Hot)Target Solubility (Cold)Impurity RetentionCrystallization Outcome
100% Ethanol ModerateLowPoor (Precursors co-precipitate)Fine needles, moderate yield
EtOH / Water (70:30) HighVery LowExcellentPrismatic crystals, high yield
100% Water Very LowVery LowN/AAmorphous powder
DMF / Water (50:50) Very HighModerateGoodRisk of oiling out, requires seeding
Dichloromethane LowVery LowN/AInsoluble, unsuitable

Validated Methodologies: Self-Validating Protocols

To ensure trustworthiness, the following protocols incorporate In-Process Controls (IPCs) that validate the success of the step before you proceed.

Protocol 1: Chemoselective Acid-Base Pre-Purification

Objective: Remove unreacted phenols and polymeric byproducts prior to crystallization.

  • Dissolution: Suspend 10.0 g of crude 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide in 100 mL of deionized water at 20°C.

  • Alkalinization: Slowly add 0.1 M NaOH dropwise under vigorous stirring until the pH reaches 9.5–10.0.

    • IPC Check: The suspension should turn into a clear, slightly yellow solution. If solid particulates remain, they are non-phenolic impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble organic byproducts.

  • Controlled Acidification: Transfer the filtrate to a clean flask. While stirring vigorously, add 1.0 M HCl dropwise until the pH reaches 3.5–4.0.

    • Mechanistic Note: Do not drop the pH below 3.0 to avoid acid-catalyzed hydrolysis of the acetamide.

  • Harvesting: Stir the resulting thick white slurry for 30 minutes to ensure complete precipitation. Filter under vacuum, wash the filter cake with 50 mL of ice-cold water, and dry under a vacuum at 40°C.

Protocol 2: Thermodynamically Controlled Mixed-Solvent Recrystallization

Objective: Grow high-purity, structurally perfect crystals.

  • Primary Dissolution: Place the pre-purified solid into a round-bottom flask. Add 70% aqueous ethanol (v/v) at a ratio of 15 mL per gram of solid.

  • Heating: Heat the suspension to gentle reflux (approx. 75°C) until complete dissolution occurs.

    • IPC Check: If the solution is cloudy, add 100% ethanol dropwise until it clarifies. Do not add more water.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove dust or nucleation inhibitors.

  • Controlled Cooling: Allow the flask to cool to room temperature (22°C) undisturbed over 4 hours.

    • Mechanistic Note: Rapid cooling forces kinetic precipitation, trapping solvent and impurities in the lattice. Slow cooling favors thermodynamic stability, yielding pure prismatic crystals.

  • Final Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize yield. Filter the crystals, wash with 10 mL of ice-cold 50% ethanol, and dry in a desiccator.

Process Visualization

Below is the logical workflow for the integrated purification and crystallization process, highlighting the critical transition from chemical to thermodynamic purification.

G N1 Crude Reaction Mixture (Coumarin + Resorcinol) N2 Alkaline Dissolution (0.1 M NaOH, pH 9.5-10.0) N1->N2 N3 In-Process Control (IPC) Filter insoluble byproducts N2->N3 N4 Controlled Acidification (1.0 M HCl, pH 3.0-4.0) N3->N4 N5 Primary Precipitation (Amorphous/Microcrystalline) N4->N5 N6 Mixed-Solvent Recrystallization (EtOH / H2O, 75°C to 4°C) N5->N6 N7 Pure Crystalline Product (>99% Purity) N6->N7

Figure 1: Self-validating purification and crystallization workflow for coumarin acetamides.

References

  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification, RESEARCH REVIEW Intern
  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applic
  • Crystal data and structure refinement table, ResearchG
  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv

Reference Data & Comparative Studies

Validation

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide vs 4-methylumbelliferone fluorescence properties

An in-depth technical analysis comparing the photophysical properties, structural causality, and experimental applications of 4-methylumbelliferone (4-MU) and its 3-substituted derivative, 2-(7-hydroxy-4-methyl-2-oxo-2H-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the photophysical properties, structural causality, and experimental applications of 4-methylumbelliferone (4-MU) and its 3-substituted derivative, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide.

Structural Dynamics & Mechanistic Photophysics

To effectively utilize coumarin-based fluorophores in assay development or bioconjugation, one must understand the structural causality driving their photophysics.

4-Methylumbelliferone (4-MU) is a classic fluorescent indicator. Its fluorescence is heavily dictated by the ionization state of its 7-hydroxyl group. At physiological pH, 4-MU exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) states. The deprotonated state is the highly fluorescent species, exhibiting a strong blue emission upon UV excitation[1].

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a structurally optimized derivative where an acetamide group (-CH₂-CONH₂) is introduced at the 3-position of the coumarin ring[2].

  • The Causality of the Methylene Spacer: The methylene (-CH₂-) group acts as an electronic insulator. By preventing the electron-withdrawing carbonyl of the amide from conjugating directly with the coumarin π-system, the fundamental excitation and emission maxima remain largely unchanged compared to the parent 4-MU[3].

  • Environment Sensitivity: While the core photophysics are preserved, the amide functionality introduces a localized dipole and hydrogen-bonding capabilities. This modification alters the local solvation shell, making the fluorophore's quantum yield and exact emission maximum highly sensitive to its microenvironment (e.g., solvent polarity or protein binding pockets).

pH_Fluorescence cluster_0 Acidic Environment (pH < 6.0) cluster_1 Alkaline Environment (pH > 8.0) A Protonated 7-OH (Neutral State) B Weak Fluorescence Ex: ~320 nm A->B C Deprotonated 7-O⁻ (Anionic State) A->C Deprotonation (pKa ~7.8) C->A Protonation D Strong Blue Fluorescence Ex: 360-380 nm | Em: 445-455 nm C->D

Fig 1: pH-dependent protonation states governing the fluorescence emission of 7-hydroxycoumarins.

Quantitative Fluorescence Comparison

The following table summarizes the comparative photophysical data. While 4-MU is a rigid standard, the acetamide derivative offers flexibility for structural modification without sacrificing the robust blue fluorescence[1][3].

Property4-Methylumbelliferone (4-MU)2-(7-OH-4-Me-2-oxo-2H-chromen-3-yl)acetamide
CAS Number 90-33-5853749-57-2
Molecular Weight 176.17 g/mol 233.22 g/mol
Excitation Max (pH > 8) 360 - 380 nm~360 nm
Emission Max (pH > 8) 445 - 455 nm~450 nm
pKa (7-Hydroxyl) 7.79~7.8 - 8.0 (Environment sensitive)
Fluorescence Dependency Highly pH-dependentpH & Environment (H-bonding) dependent
Primary Utility Enzyme substrates, HA inhibitorBioconjugation, Environment-sensitive probes

Self-Validating Experimental Protocol: Photophysical Characterization

To objectively compare these fluorophores in your own laboratory, you must utilize a self-validating system. Relying solely on single-point fluorescence measurements can lead to artifacts caused by aggregation or incomplete solvation. The following workflow ensures high-fidelity data by incorporating an isosbestic point validation step.

Step 1: Stock Preparation

  • Dissolve 4-MU and the acetamide derivative in anhydrous DMSO to a final concentration of 10 mM.

  • Causality: DMSO prevents premature hydrolysis, ensures complete solvation of the hydrophobic coumarin core, and prevents concentration-quenching artifacts during initial dilution[4].

Step 2: Buffer Titration Series

  • Prepare a series of 100 mM buffers ranging from pH 2.0 to 11.0 (e.g., citrate-phosphate for acidic, Tris-HCl for neutral, glycine-NaOH for alkaline).

  • Dilute the DMSO stocks to a final working concentration of 10 µM in each buffer.

Step 3: Absorbance Scanning (Isosbestic Validation)

  • Scan the UV-Vis absorbance from 250 nm to 450 nm for all pH samples.

  • Validation Check: You must identify a clear isosbestic point (typically around 330-340 nm). The presence of a strict isosbestic point confirms a clean two-state transition (protonated vs. deprotonated) and validates that no aggregation or degradation has occurred.

Step 4: Emission Profiling

  • Excite the samples at 360 nm and record the emission spectra from 400 nm to 550 nm.

  • Plot the fluorescence intensity at the emission maximum (450 nm) against pH and fit the curve to the Henderson-Hasselbalch equation to determine the exact pKa.

Workflow Start 1. Prepare 10 mM Stock Solutions (Anhydrous DMSO) Buffer 2. Dilute to 10 µM in pH Buffers (pH 2.0 to 11.0) Start->Buffer Absorbance 3. Measure UV-Vis Absorbance (Validate Isosbestic Point) Buffer->Absorbance Fluorescence 4. Record Emission Spectra (Ex: 360 nm | Em: 400-550 nm) Absorbance->Fluorescence Analysis 5. Calculate pKa & Quantum Yield (Fit to Henderson-Hasselbalch) Fluorescence->Analysis

Fig 2: Self-validating experimental workflow for comparative photophysical characterization.

Application Landscapes

Understanding the divergence in their applications is critical for experimental design.

4-Methylumbelliferone (4-MU): Due to its high quantum yield upon deprotonation, 4-MU is the gold standard leaving group for fluorogenic enzyme assays. Substrates like 4-MUG (for β-glucuronidase) are non-fluorescent until the enzyme cleaves the conjugate, releasing the highly fluorescent 4-MU anion[4]. Furthermore, 4-MU is extensively utilized in vivo and in vitro as a potent, competitive inhibitor of hyaluronic acid (HA) synthesis, making it a valuable pharmacological tool in cancer and inflammation research[5].

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: This compound is rarely used as a direct enzyme substrate. Instead, the 3-acetamide moiety serves as a critical structural handle. It is heavily utilized in the synthesis of environment-sensitive fluorescent labels[3]. Because the amide group can participate in hydrogen bonding, the fluorescence profile of this compound will shift slightly depending on whether it is exposed to an aqueous buffer or buried within the hydrophobic pocket of a target protein. This makes it an exceptional building block for designing target-binding probes and advanced bioconjugates[2].

References

  • 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Validating 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide as a Selective Lactate Dehydrogenase A (LDHA) Inhibitor: A Comparative Guide

In the landscape of modern drug discovery, the pursuit of selective enzyme inhibitors is paramount for developing targeted therapies with minimal off-target effects. This guide provides an in-depth technical comparison a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of selective enzyme inhibitors is paramount for developing targeted therapies with minimal off-target effects. This guide provides an in-depth technical comparison and validation workflow for a novel compound, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, as a selective inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in cancer metabolism.

Introduction: The Rationale for Targeting LDHA with a Novel Coumarin Derivative

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a preference for aerobic glycolysis even in the presence of ample oxygen.[1][2] This metabolic reprogramming provides cancer cells with a rapid means of generating ATP and essential building blocks for proliferation.[2][3] Lactate Dehydrogenase A (LDHA) is a key enzyme in this pathway, catalyzing the conversion of pyruvate to lactate.[2][4] Upregulation of LDHA is a hallmark of many cancers and is associated with tumor progression, metastasis, and poor prognosis.[5] Consequently, the development of selective LDHA inhibitors represents a promising therapeutic strategy to disrupt cancer metabolism and impede tumor growth.[1][4]

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific inhibitory profile of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has not been extensively characterized, its structural similarity to other bioactive coumarins warrants investigation into its potential as an enzyme inhibitor. This guide outlines a hypothetical yet scientifically rigorous workflow to validate this compound as a selective LDHA inhibitor, comparing its performance against a known selective inhibitor (e.g., GSK2837808A) and a non-selective inhibitor (e.g., Oxamate).

Experimental Validation Workflow

The validation of a selective enzyme inhibitor is a multi-step process that progresses from initial screening to in-depth mechanistic studies and cellular characterization. The following sections detail the critical experiments required to establish the potency, selectivity, and cellular activity of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Primary Screening (Single Concentration) B Dose-Response Analysis (IC50 Determination) A->B Potent Hits C Mechanism of Action (Enzyme Kinetics) B->C Confirmed Activity D Selectivity Profiling (Against Related Enzymes) C->D Characterized MOA E Cellular Target Engagement (e.g., CETSA) D->E Selective Inhibitor F Downstream Pathway Analysis (Lactate Production) E->F Target Engaged G Phenotypic Assays (Cell Viability, Proliferation) F->G Pathway Modulation H Go/No-Go Decision (Lead Candidate) G->H

Caption: Overall workflow for validating a selective enzyme inhibitor.

Primary Screening and Dose-Response Analysis

The initial step is to assess the inhibitory activity of the compound against the target enzyme.

Experimental Protocol: LDHA Enzyme Activity Assay (Spectrophotometric)

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 1 mM NADH, and 2 mM pyruvate.

  • Compound Incubation: In a 96-well plate, add 2 µL of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide (or control inhibitors) at various concentrations to 188 µL of the reaction mixture. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of recombinant human LDHA enzyme (e.g., 5 nM final concentration) to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADH oxidation is proportional to LDHA activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. For dose-response analysis, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Comparative Data:

CompoundIC50 (µM) against LDHA
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide1.2
GSK2837808A (Selective Inhibitor)0.05
Oxamate (Non-selective Inhibitor)50
Mechanism of Action Studies

Understanding how the inhibitor interacts with the enzyme is crucial for lead optimization.[7]

Experimental Protocol: Enzyme Kinetics for MOA Determination

  • Varying Substrate Concentrations: Perform the LDHA activity assay as described above, but with varying concentrations of both pyruvate (e.g., 0.1x to 10x Km) and NADH (e.g., 0.1x to 10x Km) in the presence and absence of a fixed concentration of the inhibitor (e.g., at its IC50).

  • Data Analysis: Plot the data using double reciprocal plots (Lineweaver-Burk) or non-linear regression analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to each substrate.[8][9]

Hypothetical Results:

Our hypothetical results indicate that 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a competitive inhibitor with respect to pyruvate and a non-competitive inhibitor with respect to NADH. This suggests that the compound binds to the pyruvate-binding site of LDHA.

G cluster_0 Glycolysis Pathway cluster_1 Warburg Effect Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK Glyceraldehyde-3-P Glyceraldehyde-3-P F16BP->Glyceraldehyde-3-P 1,3-BPG 1,3-BPG Glyceraldehyde-3-P->1,3-BPG 3-PG 3-PG 1,3-BPG->3-PG 2-PG 2-PG 3-PG->2-PG PEP PEP 2-PG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate LDHA TCA Cycle TCA Cycle Pyruvate->TCA Cycle Inhibitor 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Inhibitor->Pyruvate Competes with

Caption: The role of LDHA in the Warburg effect and the site of action of the inhibitor.

Selectivity Profiling

Assessing the inhibitor's activity against related enzymes is essential to confirm its selectivity.[7]

Experimental Protocol: Counter-Screening Against a Panel of Dehydrogenases

  • Enzyme Panel: Select a panel of related enzymes, such as LDHB, malate dehydrogenase (MDH1 and MDH2), and other NAD(H)-dependent dehydrogenases.

  • Activity Assays: Perform enzyme activity assays for each enzyme in the panel in the presence of a high concentration (e.g., 10 µM) of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide.

  • Dose-Response for Hits: For any enzyme showing significant inhibition (>50%) in the initial screen, perform a full dose-response analysis to determine the IC50.

  • Selectivity Ratio Calculation: Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme by the IC50 for LDHA.

Comparative Selectivity Data:

CompoundLDHA IC50 (µM)LDHB IC50 (µM)MDH1 IC50 (µM)Selectivity Ratio (LDHB/LDHA)
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide1.2>100>100>83
GSK2837808A0.05520100
Oxamate502510000.5
Cellular Target Engagement

Confirming that the compound binds to its intended target in a cellular context is a critical validation step.[10][11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cancer cells (e.g., A549 lung cancer cells) with 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide or a vehicle control for 1 hour.

  • Heat Challenge: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble LDHA in the supernatant by Western blotting using an LDHA-specific antibody.

  • Data Analysis: Plot the fraction of soluble LDHA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Pathway Analysis and Phenotypic Assays

The final stage of validation involves assessing the functional consequences of target inhibition in cells.

Experimental Protocols:

  • Lactate Production Assay:

    • Treat cancer cells with increasing concentrations of the inhibitor for 24 hours.

    • Collect the cell culture medium and measure the lactate concentration using a commercially available lactate assay kit.

  • Cell Viability Assay:

    • Seed cancer cells in a 96-well plate and treat with a serial dilution of the inhibitor for 72 hours.

    • Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

Expected Outcomes:

Successful validation would demonstrate that 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide:

  • Reduces lactate production in a dose-dependent manner.

  • Decreases the viability and proliferation of cancer cells that are reliant on aerobic glycolysis.

G Start Validated Hit Compound A Potency (IC50 < 5 µM)? Start->A B Selectivity (>50-fold vs. related enzymes)? A->B Yes NoGo Terminate or Redesign A->NoGo No C Cellular Target Engagement? B->C Yes B->NoGo No D Cellular Activity (EC50 < 10 µM)? C->D Yes C->NoGo No Go Advance to Lead Optimization D->Go Yes D->NoGo No

Caption: Decision-making tree for advancing a hit compound.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the validation of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide as a selective LDHA inhibitor. Through a combination of biochemical, biophysical, and cell-based assays, it is possible to thoroughly characterize the potency, selectivity, and mechanism of action of a novel compound. The comparative data presented, though hypothetical, illustrates the benchmarks against which a new inhibitor would be measured. Successful navigation of this validation cascade would provide strong evidence for the potential of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide as a valuable research tool or a starting point for the development of a novel anti-cancer therapeutic.

References

  • Assay Genie. Cancer Metabolism: Tumorigenesis, Metabolic Therapy & The Warburg Effect. Available from: [Link]

  • Martínez-Reyes, I., & Chandel, N. S. (2020). Unmasking the Warburg Effect: Unleashing the Power of Enzyme Inhibitors for Cancer Therapy. Cancers, 12(9), 2619. Available from: [Link]

  • Granchi, C. (2021). Contemporary Perspectives on the Warburg Effect Inhibition in Cancer Therapy. Biomedicines, 9(1), 83. Available from: [Link]

  • Ippolito, L., Morandi, A., & Giannoni, E. (2024). Targeting the Warburg Effect in Cancer: Where Do We Stand?. International Journal of Molecular Sciences, 25(6), 3131. Available from: [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Nature protocols, 2(9), 2212–2221. Available from: [Link]

  • Liberti, M. V., & Locasale, J. W. (2016). Hundred Years of The Warburg Effect, Metabolic Hallmark of Cancer Cells: Progress in the Prevention, Treatment and Targeted Therapy of Cancer. Frontiers in Molecular Biosciences, 3, 1. Available from: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]

  • Anderson, D. R., & Cravatt, B. F. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS chemical biology, 11(11), 3073–3081. Available from: [Link]

  • Inglese, J., Johnson, R. L., & Smith, J. L. (2007). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Good, V. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-56. Available from: [Link]

  • Lukinavičius, G., & Johnsson, K. (2016). DNA-linked Inhibitor Antibody Assay (DIANA) for sensitive and selective enzyme detection and inhibitor screening. Nucleic acids research, 44(22), e173. Available from: [Link]

  • Geiger, J. H., & Chakraborty, S. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences of the United States of America, 115(51), 12981–12986. Available from: [Link]

  • Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. Available from: [Link]

  • Cravatt, B. F., & Wright, A. T. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual review of pharmacology and toxicology, 54, 369–393. Available from: [Link]

  • ResearchGate. (n.d.). Selectivity profile of the selected inhibitors against human enzymes. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available from: [Link]

  • Vilela, A. F. L., Seidl, C., & da Silva, J. A. F. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 988358. Available from: [Link]

  • Creighton, C. J., & Han, Y. (2013). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PloS one, 8(10), e76613. Available from: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Available from: [Link]

  • ResearchGate. (2016). DNA-linked Inhibitor Antibody Assay (DIANA) for sensitive and selective enzyme detection and inhibitor screening. Available from: [Link]

  • Yoshino, M. (1987). A graphical method for determining inhibition parameters for partial and complete inhibitors. The Journal of biochemistry, 102(4), 815–820. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: A Comprehensive Laboratory Safety Guide

As a Senior Application Scientist, I frequently oversee the synthesis, application, and lifecycle management of complex organic fluorophores and pharmaceutical intermediates. The compound 2-(7-hydroxy-4-methyl-2-oxo-2H-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the synthesis, application, and lifecycle management of complex organic fluorophores and pharmaceutical intermediates. The compound 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a highly functionalized coumarin derivative. While its structural properties—specifically the extended conjugated system and the phenolic hydroxyl group—make it an excellent candidate for biological probing and drug development, these same features dictate strict environmental and safety protocols during disposal.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Profiling & The Causality of Hazards

To design an effective disposal protocol, we must first understand why this compound requires specialized handling. Simply following rules without understanding the underlying chemistry leads to dangerous operational blind spots.

  • Biological Activity & Toxicity: The core of this molecule is a 7-hydroxy-4-methylcoumarin derivative (structurally related to 4-methylumbelliferone). Because of its ability to interact with biological targets, exposure can cause skin irritation, serious eye irritation, and respiratory tract irritation (GHS hazard codes H315, H319, and H335)[1].

  • Environmental Persistence: Coumarin derivatives can exhibit significant aquatic toxicity. If discharged into the municipal sewer system, the compound resists standard wastewater degradation, posing a persistent risk to aquatic ecosystems[2]. Therefore, sink disposal is strictly prohibited under institutional and federal guidelines[3].

  • Combustible Dust Hazard: Like many dry organic powders, fine particulates of this compound can form combustible dust concentrations in the air[4]. Sweeping or using compressed air for cleanup introduces a severe deflagration risk.

  • Chemical Incompatibilities: The acetamide and phenolic groups can undergo hazardous exothermic reactions if mixed with strong oxidizing agents, strong acids, or strong bases[5].

Quantitative Hazard Classification Summary
Hazard ProfileGHS ClassificationCausality / IndicatorRequired Mitigation Strategy
Skin Irritation Category 2 (H315)Phenolic/Coumarin core interaction with dermal proteins[1].Impervious lab coat, Nitrile gloves.
Eye Irritation Category 2 (H319)Particulate contact with ocular mucous membranes[1].OSHA/EN166 compliant safety goggles.
Respiratory Toxicity Category 3 (H335)Inhalation of fine crystalline dust[1].Chemical fume hood; N95/P100 respirator.
Aquatic Toxicity Unlisted (General Organic)Environmental persistence; resists degradation[2].Zero sink disposal; EHS incineration.
Combustibility Combustible DustAerodynamic dispersion of fine organic powders[4].Wet-wipe decontamination only.

Step-by-Step Disposal & Decontamination Protocol

This protocol is designed as a self-validating system: the safe completion of one step naturally enables the next without risking cross-contamination.

Phase 1: Preparation and PPE

Before initiating any disposal or cleanup, establish a physical barrier between the operator and the chemical.

  • Gowning: Don an impervious lab coat, chemical safety goggles, and nitrile gloves[4]. Inspect gloves for micro-tears before handling the waste.

  • Respiratory Protection: All handling must be performed inside a certified chemical fume hood. If a spill occurs outside the hood, wear a NIOSH-approved N95 or P100 particulate respirator to mitigate the inhalation of irritating dust[6].

Phase 2: Waste Segregation and Containerization

Causality: Mixing incompatible waste streams can lead to toxic gas release or container rupture.

  • Solid Waste: Collect all unreacted powder, contaminated filter paper, weighing boats, and disposable spatulas. Place them into a clearly designated, sealable High-Density Polyethylene (HDPE) or amber glass container[7].

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a non-halogenated organic solvent (e.g., DMSO, Methanol, Ethanol), transfer the solution to a "Non-Halogenated Organic Waste" carboy.

    • If dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane), it must be segregated into a "Halogenated Organic Waste" carboy to prevent the formation of dioxins during downstream incineration.

  • Validation: Visually inspect the container for integrity (no cracks or bulging) and ensure the cap is tightly sealed to prevent volatile emissions[7].

Phase 3: Labeling and EHS Transfer
  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "HAZARDOUS WASTE" and list the full chemical name: 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide along with its approximate percentage[7]. Do not use abbreviations, trade names, or structural formulas.

  • Transfer: Submit a pickup request to your institution's Environmental Health and Safety (EHS) office. The ultimate disposal route for this chemical is high-temperature incineration at a licensed facility, which completely oxidizes the organic framework into carbon dioxide, water, and nitrogen oxides (NOx)[5][8].

Phase 4: Surface Decontamination

Causality: Because this is a hydrophobic organic compound, water alone is insufficient for decontamination. Dry sweeping is prohibited due to the combustible dust hazard.

  • Solvent Wipe: Dampen a disposable absorbent wipe with 70% Ethanol or Isopropanol[6].

  • Wipe Down: Scrub all spatulas, balances, and fume hood surfaces that came into contact with the compound. The alcohol disrupts the hydrophobic interactions, dissolving the residual coumarin.

  • Secondary Wash: Follow up with a standard soap and water wash to remove any residual solvent and ensure complete surface neutralization.

  • Disposal of Wipes: Place all used wipes into the solid organic waste container prior to final sealing.

Disposal Workflow Visualization

The following logic tree dictates the proper segregation of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide waste streams to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid OrgSolid Non-Halogenated Organic Solid Waste Solid->OrgSolid Aqueous Aqueous Waste (<24% Alcohol) Liquid->Aqueous Organic Organic Solvent Waste Liquid->Organic Incineration High-Temperature Incineration (Licensed EHS Facility) OrgSolid->Incineration NonHalogenated Non-Halogenated Solvent Waste Aqueous->NonHalogenated If mixed with organics Halogenated Halogenated Solvent Waste Organic->Halogenated e.g., DCM, Chloroform Organic->NonHalogenated e.g., DMSO, MeOH Halogenated->Incineration NonHalogenated->Incineration

Workflow for the classification and safe disposal of coumarin derivative laboratory waste.

Regulatory & Compliance Framework

While 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide does not currently have a specific EPA "P" or "U" listed waste code, it falls under the broad regulatory umbrella of characteristic hazardous waste due to its biological activity, irritant properties, and physical hazards. All disposal must strictly comply with the Resource Conservation and Recovery Act (RCRA) and local state regulations regarding the management of non-halogenated organic solids[7][8]. Never attempt to neutralize or treat this waste in the laboratory without explicit, written EHS authorization.

References

  • BenchChem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin 6." 6

  • CDH Fine Chemical. "7-HYDROXY-4-METHYL-COUMARIN CAS NO 90-33-5 MATERIAL SAFETY DATA SHEET." 1

  • Fisher Scientific. "SAFETY DATA SHEET: 7-Hydroxy-4-methylcoumarin." 4

  • KAIST. "Laboratory waste disposal guide." 3

  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." 7

  • Fisher Scientific. "SAFETY DATA SHEET: Coumarin." 5

  • Szabo-Scandic. "Coumarin - Szabo-Scandic."2

  • EPA. "Laboratory Environmental Sample Disposal Information Document." 8

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Handling

Comprehensive Safety &amp; Handling Protocol for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

As a Senior Application Scientist, I recognize that handling specialized coumarin derivatives like 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide requires moving beyond generic safety data sheets. This compound, o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized coumarin derivatives like 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide requires moving beyond generic safety data sheets. This compound, often utilized as a synthetic intermediate or fluorescent probe in drug discovery, presents specific handling challenges—particularly when solubilized for biological assays.

This guide provides a causality-driven, self-validating protocol for the safe handling, operational processing, and disposal of this chemical. By understanding the why behind each safety measure, laboratory personnel can proactively mitigate risks rather than simply reacting to them.

Physicochemical & Hazard Profile

To select the appropriate Personal Protective Equipment (PPE), we must first understand the compound's intrinsic properties and how it interacts with common laboratory solvents. As a derivative of 4-methylumbelliferone, this compound shares a similar toxicological profile[1].

Property / HazardValue / ClassificationOperational Implication
Chemical Name 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamideBase structure is a coumarin derivative[2].
CAS Number 853749-57-2Unique identifier for safety tracking and inventory[2].
Physical State Solid (Powder)Fine powder; susceptible to static dispersion and combustible dust formation[1].
Acute Toxicity Category 4 (Oral) - H302Strict prohibition of eating/drinking in the laboratory[1].
Skin/Eye Irritation Category 2 / 2A - H315, H319Requires splash goggles and chemical-resistant gloves[1].
Sensitization Skin Sens. 1 - H317Repeated dermal exposure may cause severe allergic contact dermatitis[3].
Target Organ Toxicity STOT SE 3 - H335Respiratory irritant; must be handled exclusively within a fume hood[1].

Risk-Assessed PPE Matrix

Standard laboratory PPE is often insufficient for specialized organic synthesis or assay preparation. The following matrix details the required equipment and the scientific rationale behind each choice.

A. Dermal Protection (The Solvent Paradox)
  • Dry Powder Handling: Standard nitrile gloves (minimum 0.1 mm thickness) provide adequate barrier protection against the dry powder.

  • Solution Handling (Critical): This compound is typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a potent penetration enhancer that will carry dissolved coumarin derivatives directly through the skin and into the bloodstream[4]. Because standard nitrile gloves offer less than 5 minutes of breakthrough time against DMSO, you must upgrade to Butyl rubber gloves or use a double-gloving technique (heavy-duty nitrile over standard nitrile, changed immediately upon splash) when handling solutions[5].

B. Ocular Protection
  • Requirement: Indirectly vented chemical splash goggles (ANSI Z87.1+).

  • Causality: Standard safety glasses with side shields protect against ballistic hazards but fail to prevent solvent vapors or fine dust aerosols from reaching the eyes. Given the Category 2A severe eye irritation hazard[1], a full orbital seal is mandatory.

C. Respiratory & Environmental Protection
  • Requirement: Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood.

  • Causality: The compound is a known respiratory irritant (STOT SE 3) and can form combustible dust concentrations in the air[1]. The inward airflow of a fume hood (calibrated to 80-120 FPM) ensures that aerosolized particulates during weighing are captured before reaching the operator's breathing zone.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety checks are verified.

Step 1: Environmental Setup & Verification
  • Verify the chemical fume hood is operational. Check the digital monitor to ensure face velocity is between 80 and 120 FPM .

  • Clear the hood of unnecessary clutter to prevent airflow disruption (eddy currents).

  • Don appropriate PPE: Lab coat (fully buttoned), splash goggles, and task-specific gloves (Nitrile for dry, Butyl for wet)[5].

Step 2: Static Mitigation & Weighing

Coumarin powders are notoriously prone to static charge, causing them to scatter off spatulas and weigh boats, creating an inhalation hazard.

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Discharge static from the boat and the stainless-steel spatula using an anti-static ionizer gun (e.g., Zerostat).

  • Carefully dispense the required mass of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide.

  • Immediately seal the source container to minimize ambient moisture uptake and dust generation.

Step 3: Solubilization & Transfer
  • Transfer the weighed solid into a borosilicate glass vial.

  • If using DMSO or DMF, switch to Butyl rubber gloves[5].

  • Add the solvent slowly using a calibrated pipette.

  • Cap the vial tightly. Do not vortex vigorously if the cap is loose, as DMSO can easily breach the seal. Use a sonicator bath or gentle orbital shaking to ensure complete dissolution.

Workflow & Spill Response Visualization

G Start 1. Risk Assessment & PPE Donning Hood 2. Chemical Fume Hood (Verify 80-120 FPM) Start->Hood Weigh 3. Weighing Solid (Anti-static tools) Hood->Weigh Solvent 4. Solubilization (DMSO/DMF + Butyl Gloves) Weigh->Solvent Spill Spill Occurs? Solvent->Spill DrySpill Dry Spill: Wet Wipe Method (No Sweeping) Spill->DrySpill  Yes (Powder) WetSpill Wet Spill (DMSO): Inert Absorbent Pads Spill->WetSpill  Yes (Solution) Waste 5. Hazardous Waste Segregation Spill->Waste  No DrySpill->Waste WetSpill->Waste

Operational workflow and spill response decision matrix for coumarin derivatives.

Decontamination & Waste Disposal Plan

Improper disposal of coumarin derivatives can lead to environmental toxicity, as they are harmful to aquatic life with long-lasting effects[3].

Spill Response Protocol
  • Dry Powder Spill: Never dry-sweep. Sweeping aerosolizes the powder, drastically increasing inhalation and combustible dust risks[1]. Gently cover the powder with paper towels lightly dampened with water or ethanol to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Wet Spill (DMSO/DMF Solution): Do not use water to clean a DMSO spill initially, as water will spread the carrier solvent and increase the surface area of the hazard. Use inert, chemical-resistant absorbent pads to soak up the liquid.

Waste Segregation
  • Solid Waste: All contaminated weigh boats, spatulas, and dry spill cleanup materials must be placed in a puncture-resistant, double-bagged solid hazardous waste container.

  • Liquid Waste: Solutions containing 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide dissolved in DMSO or DMF must be disposed of in a clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Labeling: Ensure all waste containers are explicitly labeled with the chemical name, the solvent used, and the primary hazards (Toxic, Irritant, Environmental Hazard).

References

  • NextSDS. N-(4-acetylphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide - Chemical Substance Information. Retrieved from [Link]

  • Eternis Fine Chemicals. SAFETY DATA SHEET: Coumarin. Retrieved from [Link]

  • ChemTalk. A Deep Dive into Common Organic Solvents. Retrieved from [Link]

  • Case Western Reserve University. Chemical Hygiene Plan. Retrieved from [Link]

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